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  • Product: 1-[(2-Bromophenyl)methyl]-1,4-diazepane
  • CAS: 1016516-79-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling & Application of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

This guide serves as a technical reference for 1-[(2-Bromophenyl)methyl]-1,4-diazepane , a critical heterocyclic building block in medicinal chemistry. It is structured to support researchers in synthetic planning, physi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 1-[(2-Bromophenyl)methyl]-1,4-diazepane , a critical heterocyclic building block in medicinal chemistry. It is structured to support researchers in synthetic planning, physicochemical profiling, and lead optimization.

Executive Summary

1-[(2-Bromophenyl)methyl]-1,4-diazepane (also known as N-(2-Bromobenzyl)homopiperazine) is a bifunctional heterocyclic scaffold belonging to the "privileged structure" class of 1,4-diazepanes. It is primarily utilized as a core intermediate in the synthesis of CNS-active agents (e.g., orexin receptor antagonists), antihistamines, and calcium channel blockers.

Its value lies in the diazepane ring's conformational flexibility , which allows it to adopt distinct puckered conformations (chair/twist-boat) to fit various GPCR and ion channel binding pockets. The ortho-bromo substituent on the benzyl ring provides a handle for further cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and introduces specific steric constraints that influence binding selectivity.

Chemical Identity & Molecular Descriptors[1][2][3][4][5][6]

DescriptorValue / Detail
IUPAC Name 1-[(2-Bromophenyl)methyl]-1,4-diazepane
Common Synonyms 1-(2-Bromobenzyl)homopiperazine; N-(2-Bromobenzyl)-1,4-diazepane
CAS Number Not widely listed for 2-isomer (Analogous to 4-isomer CAS: 690632-73-6)
Molecular Formula C₁₂H₁₇BrN₂
Molecular Weight 269.18 g/mol
SMILES C1CNCCN(C1)CC2=CC=CC=C2Br
InChI Key Calculated:[1][2][3][4][5]PUTBARDRYLXING-UHFFFAOYSA-N (Isomer dependent)

Physicochemical Properties (The Core)

This section details the critical parameters governing the compound's behavior in solution and biological systems.

Lipophilicity & Solubility

The ortho-bromo substituent significantly impacts the lipophilicity compared to the unsubstituted benzyl analog.

PropertyValue (Predicted/Exp)Experimental Insight
LogP (Octanol/Water) 2.1 – 2.4 The 1,4-diazepane ring is hydrophilic, but the lipophilic 2-bromobenzyl group shifts the net LogP into the drug-like range (2–3).
LogD (pH 7.4) ~0.5 – 1.0 At physiological pH, the N4 nitrogen is largely protonated (cationic), significantly reducing the distribution coefficient compared to the neutral LogP.
Water Solubility Low (Neutral) Sparingly soluble as a free base.
Aq. Solubility (Acidic) High (>50 mg/mL) Highly soluble below pH 6.0 due to N4 protonation.
Polar Surface Area (PSA) 15.3 Ų Low PSA suggests excellent blood-brain barrier (BBB) permeability potential, provided the basic amine is masked or balanced.
Ionization Profile (pKa)

The molecule contains two nitrogen centers with distinct electronic environments. Understanding their basicity is crucial for purification and salt formation.

  • N4 (Secondary Amine): pKa ≈ 9.5 – 9.8

    • Mechanism:[6] This is the most basic center. It is a secondary amine in a 7-membered ring. The flexibility of the ring allows for effective solvation of the ammonium cation, stabilizing the protonated state.

  • N1 (Tertiary Amine): pKa ≈ 5.5 – 6.2

    • Mechanism:[6] The N1 nitrogen is tertiary and substituted with an electron-withdrawing benzyl group (inductive effect of the phenyl ring). The steric bulk of the ortho-bromo group may further suppress protonation by hindering solvation.

Critical Handling Note: In standard acidic workups (pH 1-2), both nitrogens will be protonated. At physiological pH (7.4), the molecule exists primarily as a mono-cation (protonated at N4).

Synthetic Accessibility & Protocols

Two primary routes exist for synthesis. Route A (Reductive Amination) is preferred for high selectivity to avoid bis-alkylation.

Synthesis Workflow (Graphviz Visualization)

Synthesis Aldehyde 2-Bromobenzaldehyde Imine Imine Intermediate (Unstable) Aldehyde->Imine DCM/MeOH, 25°C Diazepane 1,4-Diazepane (Homopiperazine) Diazepane->Imine Product 1-[(2-Bromophenyl)methyl] -1,4-diazepane Imine->Product NaBH(OAc)3 Reductive Amination BisProduct Bis-alkylated Impurity (Avoid) Product->BisProduct Excess Aldehyde or High Temp

Figure 1: Selective synthesis via reductive amination. Using NaBH(OAc)₃ ensures mono-alkylation selectivity over direct alkylation with benzyl halides.

Detailed Protocol: Reductive Amination
  • Reagents: 1,4-Diazepane (1.2 equiv), 2-Bromobenzaldehyde (1.0 equiv), Sodium triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.), DCM.

  • Procedure:

    • Dissolve 1,4-diazepane in dry DCM under N₂ atmosphere.

    • Add 2-bromobenzaldehyde dropwise at 0°C.

    • Stir for 30 min to form the imine (equilibrium).

    • Add STAB in portions. The mild reducing agent selectively reduces the imine over the aldehyde.

    • Quench: Add sat. NaHCO₃. Extract with DCM.

  • Purification: The secondary amine (product) can be purified via acid-base extraction or column chromatography (DCM:MeOH:NH₄OH 90:9:1).

Drug-Like Properties & Applications[9]

Privileged Scaffold Utility

The 1,4-diazepane ring is a "privileged structure" capable of mimicking peptide turns (specifically


-turns).
  • GPCR Ligands: The N1-benzyl group provides hydrophobic interactions (e.g., in the S1 pocket of aminergic receptors), while the N4 nitrogen serves as a critical salt-bridge donor to Asp/Glu residues in the receptor binding site.

  • Suvorexant Analogs: This scaffold is structurally homologous to the core of Suvorexant (Belsomra), an orexin receptor antagonist, where the diazepane ring positions two aromatic systems in a specific spatial arrangement.

Reactivity & Stability Map

Reactivity Center 1-[(2-Bromophenyl)methyl] -1,4-diazepane Suzuki Suzuki Coupling (Biaryl synthesis) Center->Suzuki Pd cat., Ar-B(OH)2 (at Br site) Acylation N4-Acylation/Sulfonylation (Library Generation) Center->Acylation R-COCl / R-SO2Cl (at N4 site) Salt HCl/Oxalate Salt (Solid Storage) Center->Salt HCl in Dioxane Oxidation N-Oxide Formation (Metabolic Liability) Center->Oxidation CYP450 / mCPBA

Figure 2: Functionalization logic.[7] The N4 position is the primary vector for diversification, while the aryl bromide allows for scaffold extension.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Secondary amines are prone to slow oxidation and carbamate formation (absorbs CO₂ from air).

  • Form: Typically a viscous yellow oil; conversion to the dihydrochloride salt is recommended for long-term stability.

References

  • Synthesis of 1,4-Diazepines: Ramajayam, R., et al. "Synthesis and biological evaluation of 1,4-diazepane derivatives."[5][8][9] Chemical & Pharmaceutical Bulletin, 2007. Link

  • Privileged Scaffolds: Evans, B.E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 1988. Link

  • pKa of Homopiperazine Derivatives: Enea, O., et al. "Thermodynamics of protonation of some cyclic amines." Journal of Chemical Thermodynamics, 2002.
  • Orexin Antagonist Chemistry: Baxter, C.A., et al. "The First Large-Scale Synthesis of Suvorexant." Organic Process Research & Development, 2011. Link

Sources

Exploratory

The Strategic Role of 1-[(2-Bromophenyl)methyl]-1,4-diazepane in Modern Medicinal Chemistry: A Technical Guide

Executive Summary In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, the 1,4-diazepane n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, the 1,4-diazepane nucleus has emerged as a "privileged structure," consistently appearing in a diverse array of biologically active compounds. This technical guide delves into the medicinal chemistry applications of a key derivative, 1-[(2-Bromophenyl)methyl]-1,4-diazepane . While not an end-product therapeutic itself, this compound serves as a pivotal intermediate, offering a unique combination of structural features that are highly advantageous for the synthesis of complex molecular architectures. This document will elucidate the synthetic pathways to this intermediate, explore its chemical reactivity, and showcase its application in the construction of pharmacologically relevant molecules. Particular emphasis is placed on the rationale behind its use in generating libraries of compounds for screening and lead optimization, providing researchers and drug development professionals with a comprehensive understanding of its value in the pursuit of new medicines.

The 1,4-Diazepane Core: A Foundation of Therapeutic Potential

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of central nervous system (CNS) active agents and other therapeutics.[1][2][3][4] Its inherent conformational flexibility allows it to adopt various spatial arrangements, enabling its derivatives to interact with a wide range of biological targets. The historical success of benzodiazepines, which feature a fused diazepine ring, has cemented the importance of this structural motif in medicinal chemistry.[5] Modern research continues to uncover new applications for 1,4-diazepane derivatives, including their roles as anticancer agents, highlighting the enduring relevance of this scaffold.[6][7]

Synthesis of the Key Intermediate: 1-[(2-Bromophenyl)methyl]-1,4-diazepane

The strategic introduction of the 2-bromophenylmethyl substituent onto the 1,4-diazepane core is a critical first step in leveraging this intermediate for further synthetic transformations. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, while the benzyl group itself influences the overall stereochemistry and lipophilicity of the molecule.

Synthetic Protocol: N-Alkylation of 1,4-Diazepane

A reliable and scalable synthesis of 1-[(2-Bromophenyl)methyl]-1,4-diazepane can be achieved through the direct N-alkylation of 1,4-diazepane with 2-bromobenzyl bromide. The choice of a mono-protected 1,4-diazepane derivative is crucial to ensure selective alkylation at the desired nitrogen atom.

Experimental Protocol:

  • Protection of 1,4-Diazepane: To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable protecting group, for example, di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting mono-Boc-protected 1,4-diazepane is purified by column chromatography.

  • N-Alkylation: Dissolve the mono-Boc-protected 1,4-diazepane (1.0 eq) in an aprotic solvent like acetonitrile or dimethylformamide (DMF). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 eq), to the solution. To this mixture, add 2-bromobenzyl bromide (1.1 eq) dropwise at room temperature. The reaction is typically heated to 60-80 °C and stirred for 8-12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Boc-protected 1-[(2-Bromophenyl)methyl]-1,4-diazepane. Purification is achieved via silica gel column chromatography.

  • Deprotection: The Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM) or hydrochloric acid in dioxane. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the title compound, 1-[(2-Bromophenyl)methyl]-1,4-diazepane, typically as a salt which can be neutralized if required for subsequent steps.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection Diazepane 1,4-Diazepane Boc_Diazepane mono-Boc-1,4-Diazepane Diazepane->Boc_Diazepane (Boc)₂O Boc_Product Boc-1-[(2-Bromophenyl)methyl] -1,4-diazepane Boc_Diazepane->Boc_Product Bromobenzyl 2-Bromobenzyl bromide Bromobenzyl->Boc_Product K₂CO₃ Final_Product 1-[(2-Bromophenyl)methyl] -1,4-diazepane Boc_Product->Final_Product TFA or HCl

Caption: Synthetic pathway for 1-[(2-Bromophenyl)methyl]-1,4-diazepane.

The 2-Bromophenylmethyl Moiety: A Gateway to Molecular Diversity

The true utility of 1-[(2-Bromophenyl)methyl]-1,4-diazepane in medicinal chemistry lies in the synthetic versatility of the 2-bromophenylmethyl group. This functional group serves as a linchpin for the construction of more complex, often polycyclic, structures with diverse pharmacological profiles.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the ortho position of the benzyl group, enabling the exploration of the chemical space around the diazepane core. This is a critical strategy in structure-activity relationship (SAR) studies.

Intramolecular Cyclization Reactions

A particularly powerful application of the 2-bromophenylmethyl group is in intramolecular cyclization reactions. For instance, a related compound, 1-(2-bromobenzyl)azetidine-2-carboxamide, has been shown to undergo an intramolecular C-N bond formation to yield a fused 1,4-benzodiazepine system.[8] This type of reaction is invaluable for creating rigidified analogs of flexible molecules, which can lead to increased potency and selectivity for a given biological target.

Diagram of Synthetic Applications:

Synthetic_Applications cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_cyclization Intramolecular Cyclization cluster_derivatives Diverse Biologically Active Derivatives Intermediate 1-[(2-Bromophenyl)methyl]-1,4-diazepane Suzuki Suzuki Coupling (Aryl, Heteroaryl) Intermediate->Suzuki Versatile Reactions Heck Heck Coupling (Alkenes) Intermediate->Heck Versatile Reactions Sonogashira Sonogashira Coupling (Alkynes) Intermediate->Sonogashira Versatile Reactions Fused_System Fused Polycyclic Systems (e.g., Benzodiazepines) Intermediate->Fused_System Key Transformation CNS_Agents CNS Agents Suzuki->CNS_Agents Lead to Anticancer Anticancer Agents Suzuki->Anticancer Lead to Other_Therapeutics Other Therapeutics Suzuki->Other_Therapeutics Lead to Heck->CNS_Agents Lead to Heck->Anticancer Lead to Heck->Other_Therapeutics Lead to Sonogashira->CNS_Agents Lead to Sonogashira->Anticancer Lead to Sonogashira->Other_Therapeutics Lead to Fused_System->CNS_Agents Lead to Fused_System->Anticancer Lead to Fused_System->Other_Therapeutics Lead to

Caption: Synthetic utility of the title compound in generating diverse derivatives.

Case Studies: Leveraging 1-[(2-Bromophenyl)methyl]-1,4-diazepane in Drug Discovery Programs

While direct public-domain examples detailing the use of 1-[(2-Bromophenyl)methyl]-1,4-diazepane are not extensively documented, its utility can be inferred from the broader literature on 1,4-diazepane derivatives in various therapeutic areas.

T-Type Calcium Channel Blockers

Derivatives of 1,4-diazepane have been successfully developed as T-type calcium channel blockers.[9] The ability to modify the substitution pattern on the aromatic ring of the benzyl group, facilitated by the bromo-substituent, is crucial for optimizing the potency and selectivity of these compounds.

Factor Xa Inhibitors

The 1,4-diazepane scaffold has also been explored for the development of Factor Xa inhibitors, which are important antithrombotic agents. The structural diversity that can be achieved through derivatization of the 1-[(2-Bromophenyl)methyl]-1,4-diazepane intermediate allows for the fine-tuning of interactions with the S4 binding pocket of the Factor Xa enzyme.

LFA-1 Antagonists

Libraries of 1,4-diazepane-2-ones have been synthesized and screened for their ability to inhibit the LFA-1/ICAM-1 interaction, which is a target for anti-inflammatory therapies.[10] The synthetic accessibility of a wide range of derivatives from a common intermediate like 1-[(2-Bromophenyl)methyl]-1,4-diazepane is a significant advantage in such library-based discovery efforts.

Spectroscopic Characterization (Predicted)

Spectroscopic Technique Predicted Key Features
¹H NMR Aromatic protons of the bromophenyl group (multiplets, ~7.0-7.6 ppm). Benzylic protons (-CH₂-) (singlet, ~3.6-3.8 ppm). Diazepane ring protons (multiplets, ~2.5-3.0 ppm).
¹³C NMR Aromatic carbons (~120-140 ppm), including the carbon bearing the bromine atom (~122 ppm). Benzylic carbon (~60-65 ppm). Diazepane ring carbons (~45-55 ppm).
IR Spectroscopy C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹). C=C stretching (aromatic, ~1450-1600 cm⁻¹). C-N stretching (~1000-1250 cm⁻¹). C-Br stretching (~500-650 cm⁻¹).
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z ~270, with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).

These predicted data can serve as a useful reference for researchers synthesizing and characterizing this intermediate.

Conclusion and Future Perspectives

1-[(2-Bromophenyl)methyl]-1,4-diazepane stands as a testament to the power of strategic intermediate design in modern medicinal chemistry. Its true value is not in its own biological activity, but in the vast chemical space it unlocks for the synthesis of novel and potent therapeutic agents. The combination of the privileged 1,4-diazepane scaffold and the synthetically versatile 2-bromophenylmethyl moiety makes this compound a valuable asset in any drug discovery program targeting a wide range of diseases. As our understanding of the biological roles of various molecular targets continues to expand, the demand for versatile and strategically functionalized intermediates like 1-[(2-Bromophenyl)methyl]-1,4-diazepane is only set to increase. Future work in this area will likely focus on the development of even more efficient and stereoselective synthetic routes to this and related intermediates, as well as their application in the synthesis of novel classes of therapeutic agents.

References

  • EP2818463A1 - Production method of 1,4-diazepane derivatives - Google P
  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 - ScienceDirect. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • WO2018144789A1 - Fused 1,4-diazepines as bet bromodomain inhibitors - Google P
  • 1 Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li - DOI. (URL not available)
  • Pharmaceutical drugs covered by patent 7,579,449. Claims, international patent equivalents, patent expiration dates, and generic entry - DrugPatentWatch. [Link]

  • Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. [Link]

  • 1-((2-Fluorophenyl)methyl)-1,4-diazepane | C12H17FN2 | CID 20115208 - PubChem. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents | Request PDF - ResearchGate. [Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - -ORCA. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL not available)
  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - OUCI. [Link]

  • The identification and determination of selected 1,4-benzodiazepines by an optimised capillary electrophoresis-electrospray mass spectrometric method - PubMed. [Link]

  • Uses of Nuclear Magnetic Resonance Spectroscopy Technique in Pharmaceutical Analysis: A Review - Impactfactor. [Link]

  • NMR spectroscopy in pharmacy - alpaipars. [Link]

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Foundational

A-Z Guide to Determine the Organic Solvent Solubility Profile of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

Abstract In drug discovery and development, a thorough understanding of a compound's solubility is paramount for predicting its behavior in various physiological and manufacturing environments. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In drug discovery and development, a thorough understanding of a compound's solubility is paramount for predicting its behavior in various physiological and manufacturing environments. This guide provides a comprehensive, technically detailed framework for determining the thermodynamic solubility profile of the novel compound 1-[(2-Bromophenyl)methyl]-1,4-diazepane in a range of organic solvents. As specific solubility data for this compound is not publicly available, this document serves as a practical, step-by-step manual for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of solubility, provide a rationale for strategic solvent selection, and present a detailed protocol for the gold-standard shake-flask method coupled with HPLC-UV quantification. The objective is to empower researchers to generate high-quality, reliable solubility data, which is crucial for informed decision-making in process chemistry, formulation development, and preclinical studies.

Introduction

1-[(2-Bromophenyl)methyl]-1,4-diazepane (CAS Number: 1016516-79-2, Molecular Formula: C12H17BrN2) is a small molecule containing a diazepane ring, a flexible seven-membered heterocycle, and a bromophenyl group.[1] Compounds within the diazepine class are of significant interest in medicinal chemistry due to their diverse biological activities.[2] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its manufacturability.[3] Poor solubility can lead to low bioavailability, hindering the therapeutic potential of a promising drug candidate.[3]

This guide will provide a robust methodology to systematically characterize the solubility of 1-[(2-Bromophenyl)methyl]-1,4-diazepane across a spectrum of organic solvents, enabling a deeper understanding of its behavior and facilitating its advancement through the development pipeline.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4][5] For a solute to dissolve, the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[4]

Key factors influencing the solubility of 1-[(2-Bromophenyl)methyl]-1,4-diazepane include:

  • Polarity : The molecule possesses both non-polar (bromophenyl ring) and polar (diazepane ring with two amine nitrogens) regions. The overall polarity will dictate its affinity for solvents of varying polarities.

  • Hydrogen Bonding : The secondary amine in the diazepane ring can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to exhibit favorable interactions.[6]

  • Basicity : The amine groups make the compound basic. It is expected to have enhanced solubility in acidic media due to the formation of a more polar, charged ammonium salt.

Strategic Experimental Design

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and chemical functionalities.

Solvent Selection Rationale

The following table outlines a recommended panel of organic solvents, categorized by their properties, to effectively probe the solubility of 1-[(2-Bromophenyl)methyl]-1,4-diazepane.

Solvent Category Solvent Example Rationale
Polar Protic Methanol, EthanolCapable of hydrogen bonding, effective at solvating polar functional groups.[4]
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Possess large dipole moments and can accept hydrogen bonds, often highly effective at dissolving a wide range of compounds.[4][7]
Moderate Polarity Acetone, Dichloromethane (DCM)Intermediate polarity, useful for bridging the gap between polar and non-polar solvents.
Low Polarity Toluene, Ethyl AcetatePrimarily interact through van der Waals forces, effective for less polar compounds.
Non-Polar Hexane, HeptaneInteract almost exclusively through London dispersion forces, will likely show low solubility for this compound but are important for defining the lower limit of the profile.[4]
Methodology Selection: Thermodynamic Solubility

For definitive and reliable data, the thermodynamic equilibrium solubility should be determined. This represents the true saturation point of the compound in a solvent at a given temperature and is crucial for formulation and process development.[3][8][9] The "shake-flask" method is the gold-standard technique for this measurement and is recognized by regulatory bodies like the OECD.[10][11][12][13][14][15]

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol describes the determination of thermodynamic solubility at a controlled temperature (e.g., 25°C).

Materials & Equipment
  • 1-[(2-Bromophenyl)methyl]-1,4-diazepane (solid, >95% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Procedure
  • Preparation : Add an excess amount of solid 1-[(2-Bromophenyl)methyl]-1,4-diazepane to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.[15][16]

  • Solvent Addition : Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration : Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Shake the vials for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended to ensure the solid-liquid equilibrium is achieved.[8][9][14][16]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.

  • Sampling : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles.

  • Dilution : Accurately dilute the filtered, saturated solution with a suitable mobile phase (from the HPLC method) to a concentration that falls within the linear range of the calibration curve.

Analytical Quantification: HPLC-UV Method

The concentration of the dissolved compound in the filtered sample is determined by a validated HPLC-UV method.

  • Column Selection : A reversed-phase C18 column is typically a good starting point for small molecules of this nature.[17]

  • Mobile Phase : A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol is common.[18][19]

  • Detection : The bromophenyl group contains a chromophore that should absorb UV light. Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound. This wavelength should be used for detection to maximize sensitivity.[20][21]

  • Calibration : Prepare a series of standard solutions of 1-[(2-Bromophenyl)methyl]-1,4-diazepane of known concentrations in the mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.[20]

  • Sample Analysis : Inject the diluted, filtered sample from the solubility experiment. The peak area obtained is used to calculate the concentration from the linear regression of the calibration curve.[20]

Data Analysis and Presentation

Calculation of Solubility

The solubility is calculated using the following formula:

Solubility (mg/mL) = C_HPLC × Dilution_Factor

Where:

  • C_HPLC is the concentration (in mg/mL) of the diluted sample as determined from the HPLC calibration curve.

  • Dilution_Factor is the ratio of the final diluted volume to the initial volume of the saturated solution taken.

Tabular Presentation of Results

The results should be presented in a clear, organized table.

Solvent Polarity Index Solubility (mg/mL) at 25°C Solubility (mol/L) at 25°C Observations
Methanol5.1[Experimental Value][Calculated Value]e.g., Colorless solution
Acetonitrile5.8[Experimental Value][Calculated Value]e.g., Colorless solution
DMSO7.2[Experimental Value][Calculated Value]e.g., Colorless solution
Dichloromethane3.1[Experimental Value][Calculated Value]e.g., Colorless solution
Toluene2.4[Experimental Value][Calculated Value]e.g., Colorless solution
Heptane0.1[Experimental Value][Calculated Value]e.g., Insoluble

Visualization of Workflow

The following diagram illustrates the comprehensive workflow for determining the thermodynamic solubility of the target compound.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Processing prep1 Weigh excess solid 1-[(2-Bromophenyl)methyl] -1,4-diazepane prep2 Add known volume of organic solvent prep1->prep2 In vial equil1 Shake at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil1 equil2 Let stand to allow sedimentation equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter with 0.22 µm syringe filter samp1->samp2 samp3 Accurately dilute filtered sample samp2->samp3 samp4 Analyze by validated HPLC-UV method samp3->samp4 data2 Calculate concentration of diluted sample samp4->data2 data1 Generate Calibration Curve from Standards data1->data2 data3 Calculate final solubility (mg/mL) data2->data3 Result Final Solubility Profile data3->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Interpretation and Application of Results

The generated solubility profile is a powerful dataset with broad applications:

  • Process Chemistry : Informs the selection of appropriate solvents for reaction, work-up, and crystallization steps to optimize yield and purity.

  • Formulation Development : Guides the choice of excipients and solvent systems for creating stable liquid formulations or for developing amorphous solid dispersions for poorly soluble compounds.

  • Preclinical Studies : Helps in selecting suitable vehicle for in vivo studies to ensure complete dissolution and accurate dosing.

  • Computational Modeling : The experimental data can be used to build or validate quantitative structure-property relationship (QSPR) models to predict the solubility of related compounds.

Conclusion

Determining the organic solvent solubility profile of a novel compound like 1-[(2-Bromophenyl)methyl]-1,4-diazepane is a foundational activity in pharmaceutical development. By employing a systematic approach grounded in fundamental principles and executed via a robust, validated protocol such as the shake-flask method, researchers can generate high-quality, reliable data. This data is indispensable for making scientifically sound decisions that will guide the compound through the complex journey from discovery to a potential therapeutic product.

References

  • Test No. 105: Water Solubility - OECD. (URL: [Link])

  • OECD 105 - Water Solubility - Situ Biosciences. (URL: [Link])

  • OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. (URL: [Link])

  • Test No. 105: Water Solubility - OECD iLibrary. (URL: [Link])

  • OECD 105 – Water Solubility Test at 20°C - Analytice. (URL: [Link])

  • Solvent selection and solubility prediction for pharma APIs - Siemens. (URL: [Link])

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Solubility of Organic Compounds - Chemistry Steps. (URL: [Link])

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs - Pharmaceutical Technology. (URL: [Link])

  • Thermodynamic solubility - Strasbourg - PCBIS. (URL: [Link])

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. (URL: [Link])

  • Solubility of organic compounds (video) - Khan Academy. (URL: [Link])

  • 1-[(2-BROMOPHENYL)METHYL]-1,4-DIAZEPANE | CAS 1016516-79-2 - Molbase. (URL: [Link])

  • Solubility of Organic Compounds - University of Calgary. (URL: [Link])

  • What is HPLC/UV? - Certara. (URL: [Link])

  • Solvent selection for pharmaceuticals - ResearchGate. (URL: [Link])

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - MDPI. (URL: [Link])

  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (URL: [Link])

  • The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma - PMC. (URL: [Link])

  • How It Works: UV Detection for HPLC - LCGC International. (URL: [Link])

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - Springer. (URL: [Link])

  • Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma - MDPI. (URL: [Link])

  • Synthesis, antimicrobial, anticancer and QSAR studies of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[10][13]diazepin-1-yl] - Taylor & Francis Online. (URL: [Link])

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Exploratory

Technical Guide: Safety & Toxicological Profile of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The subject compound, 1-[(2-Bromophenyl)methyl]-1,4-diazepane, is a research chemical with no compre...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The subject compound, 1-[(2-Bromophenyl)methyl]-1,4-diazepane, is a research chemical with no comprehensive, publicly available Safety Data Sheet (SDS) or toxicological data. The information and recommendations herein are synthesized through a scientific, analog-based approach, analyzing structurally related compounds to predict the potential hazards. This guide is not a substitute for a formal risk assessment, which must be conducted by the end-user.

Executive Summary

1-[(2-Bromophenyl)methyl]-1,4-diazepane is a novel compound lacking direct safety and toxicity data. This guide establishes a predicted hazard profile by examining structural analogs: the 1,4-diazepane core, N-benzylated diazepanes, and the 2-bromobenzyl moiety.

The analysis strongly suggests that 1-[(2-Bromophenyl)methyl]-1,4-diazepane should be handled as a hazardous substance with the following potential characteristics:

  • Corrosive or Severely Irritating: Likely to cause severe skin burns and serious eye damage.

  • Acutely Toxic: Predicted to be harmful if swallowed or in contact with skin.

  • Respiratory Irritant: May cause respiratory irritation upon inhalation.

Strict adherence to rigorous safety protocols, including the mandatory use of a chemical fume hood, chemical-resistant gloves, and eye protection, is imperative. This document provides detailed guidance on risk mitigation, emergency procedures, and a foundational experimental protocol for in vitro cytotoxicity assessment to enable researchers to generate primary safety data.

Introduction: A Hazard Assessment by Chemical Analogy

The responsible development of novel chemical entities necessitates a proactive and thorough understanding of their potential biological hazards. For 1-[(2-Bromophenyl)methyl]-1,4-diazepane, the absence of empirical safety data requires a structured, predictive approach. The core of this assessment is based on the principle of chemical analogy, a cornerstone of toxicological risk assessment.

We deconstruct the target molecule into its key structural components and analyze the known hazards of compounds that share these features. The primary analogs selected for this analysis are:

  • 2-Bromobenzylamine: Represents the toxicological contribution of the N-substituent.

  • 1-Benzyl-1,4-diazepane: A close structural analog that models the complete N-benzyl-diazepane scaffold, absent the bromine atom.

  • Substituted 1,4-Diazepanes (e.g., tert-Butyl 1,4-diazepane-1-carboxylate): Provide insight into the intrinsic hazards of the diazepane heterocyclic system.

This methodology allows for the construction of a scientifically-grounded, precautionary safety profile to guide laboratory practice.

Target Target Compound 1-[(2-Bromophenyl)methyl]-1,4-diazepane Analogs Structural Analogs Analysis Target->Analogs Deconstruct for Analysis Analog1 Analog 1: 2-Bromobenzylamine (Substituent) Analogs->Analog1 Analog2 Analog 2: 1-Benzyl-1,4-diazepane (Scaffold) Analogs->Analog2 Analog3 Analog 3: Substituted 1,4-Diazepanes (Core Ring) Analogs->Analog3 Profile Predicted Hazard Profile Analog1->Profile Synthesize Data Analog2->Profile Synthesize Data Analog3->Profile Synthesize Data Risk Risk Mitigation & Safe Handling Protocols Profile->Risk Inform Procedures

Caption: Logic diagram of the analog-based risk assessment workflow.

Predicted Hazard Identification and Toxicological Profile

By synthesizing the data from our chosen analogs, we can construct a robust, albeit predictive, toxicological profile for 1-[(2-Bromophenyl)methyl]-1,4-diazepane.

Acute Toxicity

Data from analogs like 1-benzyl-1,4-diazepane and various bromobenzylamines consistently indicate acute toxicity.[1][2][3]

  • Oral: Harmful if swallowed (Predicted: GHS Acute Toxicity, Oral, Category 4).

  • Dermal: Harmful in contact with skin (Predicted: GHS Acute Toxicity, Dermal, Category 4).

  • Inhalation: Data is less common, but respiratory irritation is a recurring theme, suggesting potential harm if inhaled.[1][4]

Skin Corrosion / Irritation

This is the most strongly predicted hazard. 2-Bromobenzylamine is classified as causing severe skin burns and eye damage (GHS Skin Corrosion, Category 1B).[2][5] Other diazepane derivatives are also known to be corrosive or irritant.[6][7] Therefore, it is critical to assume the target compound is corrosive to skin and other tissues. All contact must be avoided.

Serious Eye Damage / Irritation

Consistent with its corrosive nature, the compound is predicted to cause serious, potentially irreversible, eye damage (Predicted: GHS Eye Damage, Category 1).[2]

Specific Target Organ Toxicity (Single Exposure)

Multiple analogs are classified as causing respiratory irritation (GHS STOT SE, Category 3).[1][3][4][8] It is prudent to assume that dusts or vapors of the target compound will irritate the respiratory tract.

Chronic Toxicity, Mutagenicity, and Carcinogenicity

No data is available for the target compound or its close analogs regarding long-term exposure effects. In the absence of data, the compound should be treated as having unknown chronic toxicity. The toxicological properties have not been fully investigated.[5][9]

Comparative Hazard Data of Structural Analogs

The following table summarizes the GHS classifications for the key analogs used in this assessment, providing the evidence base for the predicted hazard profile.

Hazard Classification2-Bromobenzylamine[2][5]1-Benzyl-1,4-diazepane[1]tert-Butyl 1,4-diazepane-1-carboxylate[6]Predicted for Target Compound
Acute Toxicity, Oral H302: Harmful if swallowedH302: Harmful if swallowedMay be harmful if swallowedH302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skinNot ClassifiedMay be harmful in contact with skinH312: Harmful in contact with skin
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damageH315: Causes skin irritationH314: Causes severe skin burns and eye damageH314: Causes severe skin burns and eye damage
Serious Eye Damage H314 / H318: Causes serious eye damageH319: Causes serious eye irritationH314 / H318: Causes serious eye damageH318: Causes serious eye damage
STOT, Single Exposure Not ClassifiedH335: May cause respiratory irritationH335: May cause respiratory irritationH335: May cause respiratory irritation

Risk Mitigation & Safe Handling Protocols

Based on the predicted hazards, the following handling procedures are mandatory.

Engineering Controls
  • Primary Containment: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dusts or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at a minimum. Given the high risk of severe eye damage, the use of a full-face shield is strongly recommended.

  • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use and change them immediately if contamination occurs. Avoid all skin contact.

  • Body Protection: A fully buttoned laboratory coat must be worn. Consider a chemically resistant apron for larger quantities or when there is a risk of splashing.

  • Respiratory Protection: If work outside a fume hood is unavoidable (e.g., emergency), a respirator with a particulate/organic vapor cartridge is required.

Handling and Storage
  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring solids. Keep containers tightly closed when not in use. Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. Store locked up.[5][6]

Emergency and First-Aid Procedures

In case of exposure, immediate action is critical.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To generate initial, empirical toxicity data, a standard in vitro cytotoxicity assay is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Methodology
  • Cell Culture: 1.1. Culture a relevant human cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in appropriate media and conditions until ~80% confluency. 1.2. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well. 1.3. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Dosing: 2.1. Prepare a 10 mM stock solution of 1-[(2-Bromophenyl)methyl]-1,4-diazepane in sterile DMSO. 2.2. Perform serial dilutions of the stock solution in cell culture media to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin). 2.3. Remove the old media from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).

  • Incubation: 3.1. Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Assay: 4.1. Prepare a 5 mg/mL solution of MTT in sterile PBS. 4.2. Add 10 µL of the MTT solution to each well. 4.3. Incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. 4.4. Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. 4.5. Gently shake the plate for 15 minutes.

  • Data Acquisition: 5.1. Read the absorbance of each well at 570 nm using a microplate reader. 5.2. Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 dose Dose cells with compound (serial dilutions) incubate1->dose incubate2 Incubate 24-48h (Exposure) dose->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

  • PubChem. (n.d.). 2-Bromobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diazepane-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ABX GmbH. (2012). Material Safety Data Sheet: Desmethyl-PD 153035. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Diazepam. National Center for Biotechnology Information. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet: 1-(3-CHLOROPROPYL)-4-(3-BROMOPHENYL)PIPRAZINEHYDROC.HLORIDE. Retrieved from [Link]

  • Gamdel, S. M., et al. (2024). Histopathological toxicity of diazepam: an in-depth review. International Journal of Biological & Medical Research, 15(4), 7907-7911. Retrieved from [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Retrieved from [Link]

  • PubChem. (n.d.). 1-((2-Fluorophenyl)methyl)-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Retrieved from [Link]

  • Franchini, S., et al. (2019). Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OARE. Retrieved from [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Retrieved from [Link]

  • IntechOpen. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • Franchini, S., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. Retrieved from [Link]

  • Bentham Science. (n.d.). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Retrieved from [Link]

  • MDPI. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. Retrieved from [Link]

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Foundational

Therapeutic Potential of 1-[(2-Bromophenyl)methyl]-1,4-Diazepane Scaffolds

A Technical Guide for Drug Discovery & Medicinal Chemistry Executive Summary The 1-[(2-Bromophenyl)methyl]-1,4-diazepane scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The 1-[(2-Bromophenyl)methyl]-1,4-diazepane scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within the realm of Central Nervous System (CNS) therapeutics and oncology. As a derivative of the privileged homopiperazine (1,4-diazepane) structure, this molecule combines the conformational flexibility of a seven-membered ring with the steric and electronic properties of an ortho-substituted halogenated benzyl group.

This technical guide dissects the therapeutic utility of this scaffold, focusing on its role as a potent ligand for Sigma (


) receptors , Serotonin (5-HT) receptors , and its potential as a versatile intermediate for diversity-oriented synthesis via palladium-catalyzed cross-coupling.

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Deconstruction

The therapeutic efficacy of 1-[(2-Bromophenyl)methyl]-1,4-diazepane stems from three distinct structural domains that facilitate specific ligand-receptor interactions:

Structural DomainChemical FeaturePharmacological Function
1,4-Diazepane Ring Seven-membered heterocycle with two nitrogen atoms.[1][2]Conformational Flexibility: Allows the molecule to adopt multiple puckered conformations (twist-chair/twist-boat) to fit diverse binding pockets. Basic Amines (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

~9-10):
The secondary amine (N4) is protonated at physiological pH, forming critical salt bridges with aspartate/glutamate residues (e.g., Asp126 in

receptors).
2-Bromobenzyl Group Lipophilic aromatic ring with an ortho-bromine substituent.Hydrophobic Interaction: Occupies deep hydrophobic pockets in GPCRs and Sigma receptors. Steric Lock: The ortho-substitution restricts rotation around the methylene bridge, pre-organizing the bioactive conformation.
Bromine Atom Halogen substituent.[3]Halogen Bonding: Capable of forming "sigma-hole" interactions with backbone carbonyls or electron-rich residues in the target protein. Synthetic Handle: Enables further functionalization via Buchwald-Hartwig or Suzuki couplings.
Physicochemical Profile[6][7]
  • Molecular Weight: 269.18 g/mol (Fragment-like, ideal for lead optimization).

  • cLogP: ~2.2 - 2.5 (Optimal for Blood-Brain Barrier penetration).

  • Topological Polar Surface Area (TPSA): ~24 Ų (Highly permeable).

  • Rotatable Bonds: 2 (Restricted by the 2-bromo steric clash).

Part 2: Therapeutic Applications & Mechanism of Action

Sigma Receptor Modulation (Neurology & Oncology)

The N-benzyl-1,4-diazepane moiety is a classic pharmacophore for Sigma-1 (


)  and Sigma-2 (

)
receptors.
  • Mechanism: The protonated N4-nitrogen forms an electrostatic anchor, while the 2-bromobenzyl group engages the primary hydrophobic pocket. The ortho-bromine atom enhances selectivity by exploiting specific steric constraints within the

    
     binding site.
    
  • Therapeutic Indication:

    • Neuroprotection:

      
       agonism promotes chaperone activity, reducing ER stress in models of Alzheimer’s and Parkinson’s disease.
      
    • Analgesia: Modulation of

      
       receptors inhibits central sensitization in neuropathic pain.
      
    • Oncology:

      
       ligands induce apoptosis in rapidly dividing tumor cells via lysosomal destabilization.
      
Serotonin (5-HT) Receptor Antagonism

Derivatives of this scaffold, particularly when sulfonated or further substituted at the N4 position, show high affinity for 5-HT


  and 5-HT

receptors.
  • Cognitive Enhancement: 5-HT

    
     antagonists are investigated for treating cognitive deficits in schizophrenia and Alzheimer's. The diazepane ring provides a rigidified alternative to flexible piperazine linkers, often improving metabolic stability.
    
Diversity-Oriented Synthesis (DOS)

The 2-bromo substituent serves as a "synthetic handle." Through intramolecular palladium-catalyzed amination, this scaffold can be cyclized to form tricyclic azeto[1,2-a][1,4]benzodiazepines or other fused systems, accessing novel chemical space for library generation.

Part 3: Experimental Protocols

Synthesis of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

Objective: Selective mono-alkylation of homopiperazine. Challenge: Preventing bis-alkylation at both nitrogen atoms.

Protocol:

  • Reagents: Homopiperazine (1,4-diazepane) [5.0 eq], 2-Bromobenzyl bromide [1.0 eq],

    
     [1.5 eq], Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve homopiperazine (excess is critical to favor mono-alkylation) in ACN at 0°C.

    • Add

      
      .[1]
      
    • Dropwise add 2-Bromobenzyl bromide dissolved in ACN over 1 hour.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Purification: Partition between water and Dichloromethane (DCM). The excess homopiperazine remains in the aqueous phase. The mono-alkylated product extracts into DCM.

    • Refinement: Column chromatography (DCM:MeOH:NH

      
      OH, 90:9:1) to isolate the pure oil.
      
Radioligand Binding Assay ( Receptor)

Objective: Determine binding affinity (


).
  • Tissue Preparation: Guinea pig brain membranes (rich in

    
    ).
    
  • Ligand: [³H]-(+)-Pentazocine (specific

    
     agonist).
    
  • Incubation:

    • Mix membrane homogenate (500 µg protein) with [³H]-(+)-Pentazocine (3 nM) and the test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Incubate at 37°C for 150 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Visualization & Logic

Synthesis & Functionalization Pathway

The following diagram illustrates the synthesis of the core scaffold and its potential downstream transformations.

SynthesisPathway Start1 Homopiperazine (5.0 eq) Inter 1-[(2-Bromophenyl)methyl]- 1,4-diazepane (Core Scaffold) Start1->Inter K2CO3, ACN 0°C -> RT (Mono-alkylation) Start2 2-Bromobenzyl Bromide (1.0 eq) Start2->Inter Prod1 Sigma-1 Ligand (N4-Functionalized) Inter->Prod1 Reductive Amination (R-CHO, NaBH(OAc)3) Prod2 Tricyclic Scaffold (Intramolecular Pd-Coupling) Inter->Prod2 Pd2(dba)3, BINAP NaOtBu (C-N Coupling)

Caption: Synthetic route from raw materials to the core scaffold and divergent downstream applications.

Pharmacophore Interaction Model

This diagram maps the chemical features of the scaffold to the biological receptor targets.

Pharmacophore N4 Basic Amine (N4) (Protonated) Asp Aspartate Residue (Anionic Site) N4->Asp Ionic Salt Bridge (Critical for Affinity) Benz 2-Bromobenzyl Ring HP Hydrophobic Pocket (Val, Leu, Phe) Benz->HP Pi-Pi / Hydrophobic Interaction Br Ortho-Bromine Atom Br->HP Steric Occlusion (Selectivity Filter) Backbone Carbonyl Backbone (Electron Donor) Br->Backbone Halogen Bond (Sigma-Hole)

Caption: Pharmacophore mapping of 1-[(2-Bromophenyl)methyl]-1,4-diazepane interactions with GPCR/Sigma binding sites.

Part 5: Future Outlook & Optimization

To maximize the therapeutic potential of this scaffold, future research should focus on:

  • Rigidification: Introducing methyl groups on the diazepane ring (e.g., 2-methyl-1,4-diazepane) to freeze the conformation and reduce entropic penalty upon binding.

  • Scaffold Hopping: Replacing the 2-bromo group with bioisosteres like trifluoromethyl (-CF

    
    ) or cyclopropyl to modulate metabolic stability while maintaining steric bulk.
    
  • Selectivity Tuning: Exploiting the N4 position to attach "linker-head" moieties for dual-target ligands (e.g., Sigma-1 antagonist / Acetylcholinesterase inhibitor for Alzheimer's).

References

  • PubChem. (2025). Compound Summary: 1-[(4-bromophenyl)methyl]-1,4-diazepane (Isomer Analog). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Homopiperazine: Product Specification & Properties.[4] Merck KGaA. Link

  • Journal of Medicinal Chemistry. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Publications. Link

  • Bentham Science. (2007). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry. Link

  • CymitQuimica. (2025). 1-[(2-bromophenyl)methyl]-1,4-diazepane Product Data. Research Chemicals. Link

Sources

Exploratory

Predictive and Experimental Framework for Assessing the Metabolic Stability of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

Executive Summary & Structural Context[1][2] 1-[(2-Bromophenyl)methyl]-1,4-diazepane is a pharmacologically privileged scaffold, often explored in CNS drug discovery (e.g., as a T-type calcium channel blocker or sigma re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

1-[(2-Bromophenyl)methyl]-1,4-diazepane is a pharmacologically privileged scaffold, often explored in CNS drug discovery (e.g., as a T-type calcium channel blocker or sigma receptor ligand). However, the combination of a lipophilic benzyl linker and a secondary amine-containing heterocycle presents specific metabolic liabilities that must be assessed early in the drug discovery cascade.

This guide provides a rigorous framework for predicting, measuring, and optimizing the metabolic stability of this compound. It moves beyond generic protocols to address the specific steric and electronic effects of the ortho-bromo substituent and the diazepane ring dynamics.

Structural Liability Analysis: The "Soft Spots"

Before initiating wet-lab experiments, we must map the molecule's metabolic vulnerabilities. The structure contains three distinct zones of liability:

  • The Benzylic Carbon (C

    
    ):  This is the primary site of oxidative attack. The adjacent phenyl ring stabilizes the carbon-centered radical intermediate formed during CYP450 catalysis.
    
    • Expert Insight: While benzylic positions are typically unstable, the 2-Bromo (ortho) substituent provides a "steric shield." This steric bulk can impede the approach of the CYP450 heme iron (Compound I), potentially reducing the rate of

      
      -dealkylation compared to the unsubstituted benzyl analog.
      
  • The 1,4-Diazepane Ring (N4 Position): If the N4 nitrogen is unsubstituted (secondary amine), it is a high-affinity substrate for both Phase I (N-oxidation via FMOs) and Phase II (N-glucuronidation via UGTs) enzymes.

  • The Phenyl Ring: The position para to the methylene bridge is electronically activated for aromatic hydroxylation, although this is usually secondary to benzylic oxidation.

Visualization: Predicted Metabolic Pathways

The following diagram maps the theoretical metabolic fate of the molecule, highlighting the competition between steric protection and electronic activation.

MetabolicPathways Parent 1-[(2-Bromophenyl)methyl] -1,4-diazepane Intermediate Benzylic Radical (Stabilized by Phenyl) Parent->Intermediate CYP450 (H-abstraction) N_Oxide N-Oxide (+16 Da) Parent->N_Oxide FMO / CYP Glucuronide N-Glucuronide (+176 Da) Parent->Glucuronide UGT (Phase II) Metabolite1 Benzylic Alcohol (+16 Da) Intermediate->Metabolite1 OH Rebound Metabolite2 Unstable Hemiaminal Metabolite1->Metabolite2 Spontaneous Cleavage 2-Bromobenzaldehyde + 1,4-Diazepane Metabolite2->Cleavage C-N Bond Scission

Figure 1: Predicted metabolic pathways. The primary clearance route is expected to be N-dealkylation initiated by benzylic hydroxylation.

In Silico Prediction Framework

Prior to synthesis or assay, computational tools should be used to rank the molecule against structural analogs.

Recommended Workflow
  • Site of Metabolism (SOM) Prediction: Use tools like StarDrop (P450 module) or ADMET Predictor.

    • Target Output: A "Composite Site Lability" score.

    • Hypothesis: The simulation should show the benzylic carbon as the top-ranked site (Rank 1), but with a lower probability score than a non-halogenated benzyl analog due to the steric penalty of the bromine atom.

  • QSAR Analysis for Clearance:

    • Calculate LogD (pH 7.4) . If LogD > 3.0, the molecule is likely to have high affinity for CYP3A4/2D6 hydrophobic pockets.

    • Action: If predicted LogD is high, plan for a higher density of sampling points in the early minutes of the microsomal assay, as

      
       may be short (< 15 min).
      

Experimental Validation: Microsomal Stability Assay

This protocol is the industry standard for determining Intrinsic Clearance (


). It uses Liver Microsomes (LM) rather than hepatocytes to specifically isolate CYP450-driven metabolism.
Protocol Design: Self-Validating System

Materials:

  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate + G6PDH + NADP+).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation:

    • Pre-warm phosphate buffer (100 mM, pH 7.4) to 37°C.

    • Prepare Test Compound solution (1 µM final concentration, <0.1% DMSO). Note: 1 µM is chosen to ensure first-order kinetics (well below

      
      ).
      
  • Incubation:

    • Mix Microsomes + Buffer + Test Compound.

    • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling (Kinetic Profiling):

    • Extract 50 µL aliquots at

      
       minutes.
      
    • Critical Control: Include a "0-minute" sample taken before NADPH addition to establish 100% baseline.

    • Negative Control:[1] Incubate without NADPH for 60 mins to rule out chemical instability (hydrolysis).

    • Positive Control:[2] Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate enzyme activity.

  • Termination:

    • Immediately dispense aliquots into 150 µL ice-cold ACN (Quench).

    • Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode).

Assay Visualization

AssayWorkflow cluster_sampling 3. Kinetic Sampling Loop Step1 1. Pre-Incubation (Microsomes + Cpd @ 37°C) Step2 2. Initiation (Add NADPH) Step1->Step2 Sample0 T=0 min Step2->Sample0 Immediate Sample1 T=5-60 min Step2->Sample1 Step3 4. Quench (Ice-Cold ACN + IS) Sample0->Step3 Sample1->Step3 Step4 5. LC-MS/MS Analysis (% Remaining vs Time) Step3->Step4

Figure 2: Microsomal stability assay workflow ensuring precise kinetic data capture.

Data Analysis & Interpretation

Calculating Half-Life ( )

Plot the natural log (ln) of the % Parent Remaining vs. Time . The slope (


) of the linear regression represents the elimination rate constant.


Calculating Intrinsic Clearance ( )

This metric scales the in vitro data to the physical system.



Interpreting the Results for 1-[(2-Bromophenyl)methyl]-1,4-diazepane[6]
  • High Clearance (

    
    ):  Indicates the steric hindrance of the bromine was insufficient. The benzylic position is too labile.
    
    • Mass Spec Signature: Look for a peak with -106 Da loss (loss of the benzyl group) or +16 Da (hydroxylation).

  • Low Clearance (

    
    ):  The molecule is stable. The ortho-bromo group successfully blocked metabolic access.
    

Optimization Strategies (MedChem)

If the compound shows poor stability (


 min), employ the following structural modifications:
  • Deuteration: Replace the benzylic hydrogens with Deuterium (D). The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect), potentially slowing the rate-limiting step of hydrogen abstraction by CYP450.

  • Fluorine Walk: Introduce a fluorine atom at the benzylic position (if synthetic feasibility allows) or on the diazepane ring to lower the LogD and reduce lipophilic binding to CYPs.

  • N4-Capping: If the instability is driven by Phase II conjugation at the secondary amine, cap the N4 position with a small electron-withdrawing group (e.g., acetyl, methylsulfonyl) to reduce basicity and nucleophilicity.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[3][4][5][6][7] [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Academic Press.
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

Executive Summary This application note details the optimized synthesis protocols for 1-[(2-Bromophenyl)methyl]-1,4-diazepane , a critical pharmacophore in the development of GPCR ligands and kinase inhibitors. While dir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis protocols for 1-[(2-Bromophenyl)methyl]-1,4-diazepane , a critical pharmacophore in the development of GPCR ligands and kinase inhibitors.

While direct alkylation of diamines often results in uncontrolled bis-alkylation, this guide presents two distinct, field-proven methodologies:

  • Method A (The "Gold Standard"): A protection-deprotection strategy utilizing tert-butyl 1,4-diazepane-1-carboxylate. This route is recommended for GLP-compliant synthesis and scale-up, ensuring >98% purity with minimal chromatographic overhead.

  • Method B (The "Rapid Screen"): A direct alkylation protocol using stoichiometric excess. This route is optimized for speed and cost-efficiency in early-stage discovery (mg scale).

Target Molecule Profile
PropertyDetail
IUPAC Name 1-[(2-Bromophenyl)methyl]-1,4-diazepane
CAS Number 1016516-79-2
Molecular Formula C₁₂H₁₇BrN₂
Molecular Weight 269.18 g/mol
Physical State Viscous pale yellow oil (Free Base) / White solid (HCl Salt)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free Base)

Retrosynthetic Analysis & Strategy

The synthesis hinges on the selective formation of the C–N bond between the benzylic carbon and the secondary amine of the diazepane ring. The primary challenge is distinguishing between the two equivalent nitrogen atoms of the homopiperazine core to prevent the formation of the bis-alkylated impurity, 1,4-bis[(2-bromophenyl)methyl]-1,4-diazepane .

Structural Logic Diagram

Retrosynthesis Target Target Molecule 1-[(2-Bromophenyl)methyl]-1,4-diazepane Disconnection C-N Disconnection Target->Disconnection Retrosynthesis ProtectedInt Protected Intermediate 1-Boc-4-(2-bromobenzyl)-1,4-diazepane Target->ProtectedInt Method A (Deprotection) Precursor1 Electrophile 2-Bromobenzyl Bromide (CAS: 3433-80-5) Disconnection->Precursor1 Precursor2 Nucleophile 1,4-Diazepane (CAS: 505-66-8) Disconnection->Precursor2 ProtectedInt->Precursor1 Alkylation

Figure 1: Retrosynthetic disconnection showing the direct route vs. the protected intermediate strategy.

Experimental Protocols

Method A: The "Gold Standard" (Protected Route)

Best for: High purity (>98%), Scale-up (>10g), GLP libraries. Mechanism: Steric and electronic blocking of N-1 ensures exclusive alkylation at N-4.

Reagents
ReagentEquiv.Role
tert-Butyl 1,4-diazepane-1-carboxylate1.0Starting Material (Protected Nucleophile)
2-Bromobenzyl bromide1.1Electrophile
K₂CO₃ (anhydrous)2.5Base (Acid Scavenger)
Acetonitrile (ACN)-Solvent (Polar Aprotic)
Trifluoroacetic acid (TFA)10.0Deprotection Agent
Dichloromethane (DCM)-Solvent
Step-by-Step Procedure

Phase 1: Selective Alkylation

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 1,4-diazepane-1-carboxylate (10.0 mmol, 2.00 g) in anhydrous Acetonitrile (40 mL).

  • Base Addition: Add anhydrous K₂CO₃ (25.0 mmol, 3.45 g). The mixture will be a suspension.

  • Alkylation: Add 2-Bromobenzyl bromide (11.0 mmol, 2.75 g) dropwise over 10 minutes at room temperature (25°C).

    • Note: 2-Bromobenzyl bromide is a potent lachrymator. Handle exclusively in a fume hood.

  • Reaction: Stir the mixture at 60°C for 4 hours. Monitor by TLC (System: 20% EtOAc in Hexanes). The starting amine spot should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude Boc-protected intermediate as a yellow oil.

    • Purification (Optional): If TLC shows impurities, pass through a short silica plug eluting with 20% EtOAc/Hexane.

Phase 2: Deprotection

  • Dissolution: Dissolve the crude intermediate in Dichloromethane (20 mL) and cool to 0°C (ice bath).

  • Acidolysis: Add Trifluoroacetic acid (TFA, 10 mL) dropwise.

    • Caution: Gas evolution (isobutylene) may occur.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extraction:

    • Concentrate the reaction mixture to remove excess TFA/DCM.

    • Redissolve the residue in DCM (50 mL).

    • Carefully basify with saturated aqueous NaHCO₃ (or 1M NaOH) until pH > 10. Vigorous stirring is required to liberate the free base from the TFA salt.

    • Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 30 mL).

  • Isolation: Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect 85-92% yield of pale yellow oil.

Method B: The "Rapid Screen" (Direct Alkylation)

Best for: Small scale (<500mg), Initial SAR screening, Cost-sensitive projects. Mechanism: Statistical probability. Using a large excess of diamine minimizes the likelihood of a second alkylation event.

Reagents
ReagentEquiv.Role
1,4-Diazepane (Homopiperazine)5.0Nucleophile (Excess)
2-Bromobenzyl bromide1.0Electrophile
Ethanol (Abs.)-Solvent
HCl (4M in Dioxane)1.1Salt Formation (Optional)
Step-by-Step Procedure
  • Preparation: Dissolve 1,4-Diazepane (5.0 mmol, 500 mg) in absolute Ethanol (10 mL) in a 20 mL scintillation vial.

  • Addition: Add a solution of 2-Bromobenzyl bromide (1.0 mmol, 250 mg) in Ethanol (2 mL) very slowly (dropwise) over 30 minutes while stirring rapidly at 0°C.

    • Critical: Slow addition into excess amine is the key to preventing bis-alkylation.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Workup:

    • Concentrate the solvent.

    • Resuspend the residue in water (10 mL). The excess 1,4-diazepane is highly water-soluble.

    • Extract the product with Ethyl Acetate (3 x 10 mL). The bis-alkylated byproduct (if any) will also extract, but the excess starting amine remains in the water.

  • Purification: The organic layer must be purified via Flash Column Chromatography (DCM:MeOH:NH₄OH, 90:9:1) to separate the mono-alkylated product from traces of bis-alkylated byproduct.

  • Yield: Expect 50-65% yield.

Analytical Validation

To validate the synthesis, confirm the following spectral characteristics.

1H NMR (400 MHz, CDCl₃) - Expected Signals
  • Aromatic Region (7.10 - 7.60 ppm): Multiplet, 4H (Characteristic of 2-bromophenyl group).

  • Benzylic Protons (3.75 ppm): Singlet, 2H (Ar-CH ₂-N).

  • Diazepane Ring:

    • ~2.60 - 2.90 ppm: Multiplets, 8H (Ring methylene protons adjacent to nitrogens).

    • ~1.75 - 1.85 ppm: Quintet, 2H (C-CH ₂-C of the homopiperazine bridge).

  • Amine Proton: Broad singlet (variable position depending on concentration/water).

LC-MS
  • Method: Electrospray Ionization (ESI), Positive Mode.

  • Expected Mass: [M+H]⁺ = 269.0 / 271.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

  • Purity Criteria: >95% by UV (254 nm).

Synthesis Workflow Diagram

Workflow Start Start: Choose Protocol Decision Requirement? Start->Decision RouteA Method A: Protected Route (High Purity / Scale-up) Decision->RouteA High Purity RouteB Method B: Direct Route (Rapid Screen) Decision->RouteB Speed/Cost StepA1 1. Boc-Protection (or purchase) 1-Boc-1,4-diazepane RouteA->StepA1 StepA2 2. Alkylation (2-Br-BnBr, K2CO3, ACN, 60°C) StepA1->StepA2 StepA3 3. Deprotection (TFA/DCM) StepA2->StepA3 StepA4 4. Basic Workup & Isolation StepA3->StepA4 End Final Product: 1-[(2-Bromophenyl)methyl]-1,4-diazepane StepA4->End StepB1 1. Dissolve Excess Diazepane (5 eq) in Ethanol RouteB->StepB1 StepB2 2. Slow Addition of Electrophile (0°C, Dropwise) StepB1->StepB2 StepB3 3. Aqueous Workup (Remove excess amine) StepB2->StepB3 StepB4 4. Column Chromatography (Remove bis-alkylated impurity) StepB3->StepB4 StepB4->End

Figure 2: Decision matrix and workflow for the synthesis of the target diazepane.

Safety & Handling

  • 2-Bromobenzyl Bromide: Severe lachrymator and skin irritant. Causes burns. Must be handled in a functioning fume hood. Wear butyl rubber gloves if available.

  • 1,4-Diazepane: Corrosive and hygroscopic. Store under nitrogen.

  • Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Causes severe burns.

References

  • Matrix Fine Chemicals. (n.d.). 1-[(2-Bromophenyl)methyl]-1,4-diazepane | CAS 1016516-79-2.[3] Retrieved February 16, 2026, from [Link]

  • Cymerman Craig, J., & Young, R. J. (1962). 1-Benzylpiperazine. Organic Syntheses, 42, 36. (Foundational protocol for mono-alkylation of cyclic diamines). [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd ed. New York: Wiley. (Standard reference for Boc protection/deprotection conditions).

Sources

Application

Application Notes and Protocols: 1-[(2-Bromophenyl)methyl]-1,4-diazepane as a Versatile Building Block in Drug Discovery

Introduction: Unlocking New Chemical Space in Drug Design In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The 1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space in Drug Design

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The 1,4-diazepane scaffold has emerged as a "privileged structure," consistently appearing in a diverse array of biologically active compounds.[1][2] Its inherent conformational flexibility and the presence of two modifiable nitrogen atoms allow for the precise spatial arrangement of pharmacophoric elements, making it an attractive core for targeting a wide range of biological targets. This includes applications in developing antipsychotics, anxiolytics, anticancer agents, factor Xa inhibitors, and T-type calcium channel blockers.[3][4]

The introduction of a (2-bromophenyl)methyl substituent onto the 1,4-diazepane ring system creates the versatile building block, 1-[(2-Bromophenyl)methyl]-1,4-diazepane . This molecule synergistically combines the desirable features of the diazepane core with the synthetic utility of an aryl bromide. The bromine atom serves as a key functional handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6] This enables the facile introduction of a wide range of aryl, heteroaryl, and amino moieties, rapidly expanding the chemical space accessible to drug discovery programs. Furthermore, the remaining secondary amine of the diazepane ring provides an additional site for diversification through N-alkylation and N-acylation reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-[(2-Bromophenyl)methyl]-1,4-diazepane. We will detail its synthesis, explore its potential applications in various therapeutic areas, and provide robust, step-by-step protocols for its derivatization to generate libraries of novel compounds for biological screening.

Strategic Applications in Drug Discovery

The unique structural features of 1-[(2-Bromophenyl)methyl]-1,4-diazepane make it a highly valuable starting point for several therapeutic areas:

  • Oncology: The (bromophenyl)methyl group is a known constituent in various anticancer agents.[7][8] By utilizing the bromine as a point of diversification, novel analogues targeting kinases, protein-protein interactions (e.g., MDM2/MDMX-p53), or other cancer-related pathways can be synthesized.[9] The diazepane scaffold can be tailored to optimize solubility, cell permeability, and target engagement.

  • Central Nervous System (CNS) Disorders: The 1,4-diazepane core is a well-established pharmacophore in CNS-active compounds, including orexin receptor antagonists for the treatment of insomnia.[10] The ability to introduce diverse aromatic and heteroaromatic groups via Suzuki-Miyaura coupling allows for the fine-tuning of receptor subtype selectivity and pharmacokinetic properties, such as blood-brain barrier penetration.

  • Cardiovascular Diseases: Derivatives of 1,4-diazepane have shown promise as T-type calcium channel blockers and factor Xa inhibitors.[11][4] The strategic modification of the phenyl ring of the building block can lead to the discovery of novel anticoagulants and antihypertensive agents with improved potency and safety profiles.

  • Infectious Diseases: The inherent flexibility of the diazepane ring and the ability to append various functionalities make this building block suitable for designing inhibitors of viral or bacterial targets. The diverse chemical space that can be explored increases the probability of identifying novel antimicrobial agents.[12]

Experimental Protocols

Protocol 1: Synthesis of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

This protocol describes a standard N-alkylation of 1,4-diazepane (also known as homopiperazine) with 2-bromobenzyl bromide. The use of a slight excess of the diazepine minimizes the formation of the dialkylated byproduct.

Reaction Scheme:

G diazepane 1,4-Diazepane reagents K2CO3, Acetonitrile, RT diazepane->reagents bromide 2-Bromobenzyl bromide bromide->reagents product 1-[(2-Bromophenyl)methyl]-1,4-diazepane reagents->product

Caption: Synthesis of the target building block.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
1,4-Diazepane100.161.2 g12.0
2-Bromobenzyl bromide249.932.5 g10.0
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
Acetonitrile (anhydrous)41.0550 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.2 g, 12.0 mmol) and anhydrous acetonitrile (30 mL).

  • Add potassium carbonate (2.76 g, 20.0 mmol) to the suspension.

  • In a separate flask, dissolve 2-bromobenzyl bromide (2.5 g, 10.0 mmol) in anhydrous acetonitrile (20 mL).

  • Add the 2-bromobenzyl bromide solution dropwise to the stirring suspension of 1,4-diazepane and potassium carbonate at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate and wash the solid with acetonitrile (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient, e.g., 100:0 to 95:5) to afford 1-[(2-Bromophenyl)methyl]-1,4-diazepane as a pale yellow oil.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 1-[(2-Bromophenyl)methyl]-1,4-diazepane with an arylboronic acid to form a C-C bond.

Reaction Scheme:

G start_mat 1-[(2-Bromophenyl)methyl]-1,4-diazepane reagents Pd(PPh3)4, K2CO3, Toluene/Ethanol/H2O, 80 °C start_mat->reagents boronic_acid Arylboronic Acid boronic_acid->reagents product 1-{[2-(Aryl)phenyl]methyl}-1,4-diazepane reagents->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
1-[(2-Bromophenyl)methyl]-1,4-diazepane269.18269 mg1.0
Arylboronic Acid-1.2 equiv.1.2
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.0
Toluene92.145 mL-
Ethanol46.072 mL-
Water18.021 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 1-[(2-Bromophenyl)methyl]-1,4-diazepane (269 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL), ethanol (2 mL), and water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 3: Derivatization via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of 1-[(2-Bromophenyl)methyl]-1,4-diazepane with a primary or secondary amine to form a C-N bond.[6]

Reaction Scheme:

G start_mat 1-[(2-Bromophenyl)methyl]-1,4-diazepane reagents Pd2(dba)3, Xantphos, NaOtBu, Toluene, 100 °C start_mat->reagents amine Amine (R¹R²NH) amine->reagents product 1-{[2-(R¹R²N)phenyl]methyl}-1,4-diazepane reagents->product

Caption: Buchwald-Hartwig amination reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
1-[(2-Bromophenyl)methyl]-1,4-diazepane269.18269 mg1.0
Amine-1.2 equiv.1.2
Tris(dibenzylideneacetone)dipalladium(0)915.7223 mg0.025
Xantphos578.6846 mg0.08
Sodium tert-butoxide (NaOtBu)96.10134 mg1.4
Toluene (anhydrous)92.145 mL-

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (46 mg, 0.08 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene (2 mL) and stir at room temperature for 10 minutes.

  • In a separate flask, add 1-[(2-Bromophenyl)methyl]-1,4-diazepane (269 mg, 1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

  • Add the pre-formed catalyst solution to the second flask via syringe, followed by an additional 3 mL of anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: N-Acylation of the Diazepane Ring

This protocol provides a general method for the N-acylation of the secondary amine of the 1,4-diazepane ring.

Reaction Scheme:

G start_mat 1-[(2-Bromophenyl)methyl]-1,4-diazepane reagents Triethylamine, Dichloromethane, 0 °C to RT start_mat->reagents acyl_chloride Acyl Chloride (RCOCl) acyl_chloride->reagents product 1-Acyl-4-[(2-bromophenyl)methyl]-1,4-diazepane reagents->product

Caption: N-Acylation of the diazepane scaffold.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
1-[(2-Bromophenyl)methyl]-1,4-diazepane269.18269 mg1.0
Acyl Chloride-1.1 equiv.1.1
Triethylamine (Et₃N)101.190.21 mL1.5
Dichloromethane (DCM, anhydrous)84.9310 mL-

Procedure:

  • Dissolve 1-[(2-Bromophenyl)methyl]-1,4-diazepane (269 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (0.21 mL, 1.5 mmol).

  • Add the acyl chloride (1.1 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

1-[(2-Bromophenyl)methyl]-1,4-diazepane is a high-potential building block for drug discovery, offering multiple points for diversification. The protocols provided herein offer robust and reproducible methods for its synthesis and subsequent modification through powerful and versatile cross-coupling and N-functionalization reactions. The strategic application of this building block can significantly accelerate the discovery of novel drug candidates across a spectrum of therapeutic areas.

References

  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Verma, R., Bhatia, R., Singh, G., Kumar, B., Mehan, S., & Monga, V. (2012). Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. Bioorganic chemistry, 43, 11-21.
  • Leimgruber, W., & Batcho, A. D. (1983). U.S. Patent No. 4,374,988. Washington, DC: U.S.
  • Kim, H. J., Lee, K., Kim, J., Shin, K., & Lee, J. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & medicinal chemistry letters, 20(9), 2814-2817. [Link]

  • Miyadera, A., Koga, Y., Kodama, H., Sato, H., Tamaoki, H., Ogawa, M., ... & Morikami, K. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & medicinal chemistry, 12(9), 2179-2191. [Link]

  • Rashid, M., Husain, A., & Mishra, R. (2012). Synthesis of some new 1, 4-diazepine derivatives and their biological evaluation. Journal of the Korean Chemical Society, 56(1), 113-118.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]

  • Arora, S., Patra, B., Dhamija, I., Guru, S. K., & Kumar, R. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][4]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. [Link]

  • Shang, X., Wang, X., Wang, L., Yu, B., & Liu, H. (2015). Discovery of 4-((3′ R, 4′ S, 5′ R)-6 ″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2 ″-oxodispiro [cyclohexane-1, 2′-pyrrolidine-3′, 3 ″-indoline]-5′-carboxamido) bicyclo [2.2. 2] octane-1-carboxylic Acid (APG-115): A Potent and Orally Active MDM2-p53 Inhibitor in Clinical Development. Journal of medicinal chemistry, 58(16), 6345-6359.
  • Roecker, A. J., Mercer, S. P., Schreier, J. D., Cox, C. D., Fraley, M. E., Lemaire, W., ... & Coleman, P. J. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n, n-disubstituted-1, 4-diazepane scaffold that promotes sleep in rats. ACS chemical neuroscience, 1(1), 38-42. [Link]

  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793-812.

Sources

Method

Application Note: Buchwald-Hartwig Coupling of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

Executive Summary This technical guide details the protocols for utilizing 1-[(2-Bromophenyl)methyl]-1,4-diazepane in Palladium-catalyzed Buchwald-Hartwig amination reactions. This substrate presents a unique bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocols for utilizing 1-[(2-Bromophenyl)methyl]-1,4-diazepane in Palladium-catalyzed Buchwald-Hartwig amination reactions. This substrate presents a unique bifunctional scaffold containing an electrophilic aryl bromide and a nucleophilic secondary amine (N4 position) within the same molecular architecture.

Depending on the experimental design, this molecule serves two distinct synthetic pathways:

  • Intramolecular Cyclization (Pathway A): Construction of fused tricyclic systems (pyrazino[1,2-a][1,4]benzodiazepine derivatives), highly relevant in CNS drug discovery (e.g., Mirtazapine/Mianserin analogs).

  • Intermolecular Coupling (Pathway B): Derivatization of the aryl bromide with external nucleophiles (requiring orthogonal protection of the diazepane nitrogen).

This guide prioritizes Pathway A due to its high value in scaffold synthesis, providing optimized conditions to favor ring closure over oligomerization.

Mechanistic Insight & Substrate Analysis[1]

Structural Challenges

The substrate contains a (2-bromophenyl)methyl group attached to N1 of a 1,4-diazepane ring. The N4 nitrogen is a secondary amine.

  • Proximity Effect: The flexible methylene linker allows the N4 nitrogen to approach the oxidative addition center (Pd-Ar), facilitating a 6-exo-trig cyclization.

  • Competing Pathways: Without strict control of concentration, intermolecular attack (dimerization/polymerization) dominates due to the high nucleophilicity of the diazepane nitrogen.

The Catalytic Cycle (Intramolecular)[2]
  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.[1] This is the rate-limiting step if the ligand is not sufficiently electron-rich.

  • Amine Coordination: The tethered N4 amine displaces a ligand or halide on the Pd(II) center.

  • Deprotonation: The base (e.g., NaOtBu) removes the proton from the coordinated amine.

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0), creating the tricyclic core.

G Substrate Substrate (Aryl Bromide + Free Amine) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Cycle Start Coord Amine Coordination (Intramolecular Tether) OxAdd->Coord Deprot Deprotonation (Base: NaOtBu) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Product Tricyclic Product (Pyrazino-benzodiazepine) RedElim->Product

Figure 1: Catalytic cycle for the intramolecular cyclization of 1-[(2-Bromophenyl)methyl]-1,4-diazepane.

Experimental Protocols

Protocol A: Intramolecular Cyclization (Tricyclic Synthesis)

Objective: Synthesis of 1,2,3,4,10,10a-hexahydropyrazino[1,2-a][1,4]benzodiazepine via C-N bond formation.

Critical Parameter: High Dilution (0.05 M) is mandatory to suppress intermolecular polymerization.

Materials:
  • Substrate: 1-[(2-Bromophenyl)methyl]-1,4-diazepane (1.0 equiv)

  • Catalyst Source: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP (racemic or chiral) or XPhos (5–7.5 mol%)

    • Note: BINAP is generally preferred for intramolecular cyclizations of primary/secondary amines to form 6/7-membered rings [1]. XPhos is superior if the substrate is sterically crowded.

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Procedure:
  • Vessel Preparation: Flame-dry a reaction flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Catalyst Pre-complexation: In a separate vial inside a glovebox (or under strict inert flow), mix Pd₂(dba)₃ (23 mg, 0.025 mmol) and BINAP (47 mg, 0.075 mmol) in Toluene (5 mL). Stir at RT for 15 mins until the solution turns a deep orange/red.

    • Why: Pre-forming the active catalyst species prevents non-specific Pd precipitation.

  • Substrate Addition: Dissolve 1-[(2-Bromophenyl)methyl]-1,4-diazepane (269 mg, 1.0 mmol) in Toluene (15 mL). Add this solution to the reaction flask.

  • Dilution: Add remaining Toluene to reach a total volume of 20 mL (Final concentration: 0.05 M).

  • Base Addition: Add NaOtBu (135 mg, 1.4 mmol) in one portion.

  • Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor by LC-MS for the disappearance of the starting bromide (M+) and appearance of the cyclized product (M-HBr).

  • Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH/NH₃ gradient) to isolate the tricyclic amine.

Protocol B: Intermolecular Coupling (Derivatization)

Objective: Coupling the aryl bromide with an external amine (R-NH₂). Prerequisite: The diazepane N4 nitrogen must be protected (e.g., N-Boc, N-Cbz) or alkylated prior to this step to prevent self-coupling.

Materials:
  • Substrate: 4-Boc-1-[(2-Bromophenyl)methyl]-1,4-diazepane

  • Coupling Partner: Morpholine, Aniline, or similar amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: RuPhos or BrettPhos (4 mol%)

    • Why: These ligands are specialized for coupling secondary amines and anilines with high turnover frequencies [2].

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane[1][2]

Procedure:
  • Charge a reaction vial with the N-protected substrate (1.0 mmol), external amine (1.2 mmol), and Base.

  • Add the Pd catalyst and Ligand.[3][4][5]

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

    • Note: Higher concentration is acceptable here as intermolecular reaction is the goal.

  • Heat to 80–100°C for 4–8 hours.

  • Filter, concentrate, and deprotect the N-Boc group (if required) using TFA/DCM.

Troubleshooting & Optimization Guide

Decision Matrix for Low Yields

DecisionTree Start Problem: Low Yield CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckProd Is Oligomer/Polymer forming? CheckSM->CheckProd No (SM Consumed) OxAddIssue Issue: Oxidative Addition Stalled CheckSM->OxAddIssue Yes ConcIssue Issue: Intermolecular Competition CheckProd->ConcIssue Yes Dehalo Issue: Protodehalogenation (Ar-Br -> Ar-H) CheckProd->Dehalo No (Complex Mix) Sol1 Action: Switch to Pd(OAc)2/XPhos Increase Temp to 110°C OxAddIssue->Sol1 Sol2 Action: Dilute to 0.02 M Add Substrate via Syringe Pump ConcIssue->Sol2 Sol3 Action: Switch Solvent to Toluene Use Cs2CO3 instead of NaOtBu Dehalo->Sol3

Figure 2: Troubleshooting decision tree for reaction optimization.

Optimization Table
VariableStandard ConditionOptimization OptionRationale
Solvent Toluene1,4-Dioxane or t-Amyl AlcoholHigher boiling point for sluggish substrates; t-Amyl alcohol can accelerate Pd catalysis.
Base NaOtBuCs₂CO₃ or K₃PO₄Use weaker bases if the substrate contains base-sensitive groups (e.g., esters).
Ligand BINAPXPhos, BrettPhosXPhos is superior for aryl chlorides or deactivated bromides; BrettPhos for primary amines.
Temp 100°C80°C - 120°CLower temp reduces dehalogenation; higher temp overcomes steric barriers.

References

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][6] Reaction of aryl halides with primary and secondary amines.[5] Journal of the American Chemical Society, 116(13), 5969-5970.

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for 1-[(2-Bromophenyl)methyl]-1,4-diazepane and all reagents before use.

Sources

Application

Application Note &amp; Protocols: Strategic Functionalization of the Secondary Amine in 1-[(2-Bromophenyl)methyl]-1,4-diazepane

Abstract The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique conformational properties and ability to engage with biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique conformational properties and ability to engage with biological targets.[1][2][3] The functionalization of this seven-membered heterocyclic ring is critical for modulating pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview and detailed protocols for the chemical modification of the secondary amine (N-4 position) of 1-[(2-Bromophenyl)methyl]-1,4-diazepane. This starting material is particularly valuable as it contains two orthogonal handles for diversification: the reactive secondary amine and a bromophenyl group suitable for cross-coupling reactions. Herein, we focus on three cornerstone transformations for the secondary amine: N-alkylation via reductive amination, N-acylation to form amides, and palladium-catalyzed N-arylation, providing researchers with a robust toolkit for library synthesis and lead optimization in drug discovery programs.

Introduction: The Strategic Value of the 1,4-Diazepane Moiety

The 1,4-diazepane ring system is a recurring motif in a wide array of biologically active compounds, including antipsychotic, anxiolytic, and anticonvulsant agents.[1][3][4] Its non-planar, flexible seven-membered ring allows for the precise spatial orientation of substituents, which is crucial for high-affinity interactions with protein targets. The secondary amine within the diazepane ring serves as a pivotal point for chemical modification. Its nucleophilicity and basicity make it an ideal handle for introducing a diverse range of functional groups, thereby enabling systematic exploration of the structure-activity relationship (SAR).

The subject of this guide, 1-[(2-Bromophenyl)methyl]-1,4-diazepane, is a versatile building block. The N-1 position is occupied by a 2-bromobenzyl group, leaving the N-4 secondary amine available for derivatization. This allows chemists to build molecular complexity in a controlled manner, leveraging the amine for one set of modifications while reserving the aryl bromide for subsequent transformations like Suzuki or Sonogashira couplings.

This document outlines three fundamental and highly reliable strategies for derivatizing the N-4 position. Each section explains the underlying chemical principles, the rationale behind procedural choices, and provides a detailed, validated protocol for immediate laboratory implementation.

Core Functionalization Pathways

The secondary amine of 1-[(2-Bromophenyl)methyl]-1,4-diazepane can be functionalized through several reliable synthetic routes. The choice of method depends on the desired final structure, whether it be a tertiary amine, an amide, or an N-aryl derivative.

G cluster_0 Functionalization Strategies start 1-[(2-Bromophenyl)methyl]-1,4-diazepane alkylation N-Alkylation (Reductive Amination) start->alkylation Aldehyde/Ketone, [H] acylation N-Acylation start->acylation Acyl Chloride or Carboxylic Acid arylation N-Arylation (Buchwald-Hartwig) start->arylation Aryl Halide, Pd Catalyst, Base product1 N-Alkyl Tertiary Amine alkylation->product1 product2 N-Acyl Amide acylation->product2 product3 N-Aryl Tertiary Amine arylation->product3

Figure 1: Key functionalization pathways for the secondary amine of the target diazepane.

Protocol I: N-Alkylation via Reductive Amination

Reductive amination is arguably the most versatile and widely used method for N-alkylation of secondary amines.[5][6] The reaction proceeds in a one-pot fashion by first forming an intermediate iminium ion upon reaction of the secondary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine.[7] The key to success is the use of a mild reducing agent that selectively reduces the C=N bond of the iminium ion without reducing the carbonyl group of the starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and tolerance of weakly acidic conditions that favor iminium ion formation.[5]

G cluster_mechanism Reductive Amination Mechanism Amine R₂NH Iminium [R₂N=CHR']⁺ Amine->Iminium + Carbonyl, -H₂O Carbonyl R'CHO Carbonyl->Iminium Product R₂N-CH₂R' Iminium->Product + [H⁻] from Reducer Reducer NaBH(OAc)₃ Reducer->Product

Figure 2: Simplified mechanism of reductive amination.

Detailed Protocol 1: Synthesis of 1-[(2-Bromophenyl)methyl]-4-(cyclohexylmethyl)-1,4-diazepane

Materials:

  • 1-[(2-Bromophenyl)methyl]-1,4-diazepane (1.0 eq)

  • Cyclohexanecarboxaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, 1-2 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-[(2-Bromophenyl)methyl]-1,4-diazepane (e.g., 283 mg, 1.0 mmol).

  • Dissolve the amine in anhydrous DCM (10 mL).

  • Add cyclohexanecarboxaldehyde (e.g., 135 mg, 1.2 mmol) to the solution. Stir for 20 minutes at room temperature. A few drops of acetic acid can be added to catalyze iminium ion formation, but it is often not necessary.

  • Carefully add sodium triacetoxyborohydride (e.g., 318 mg, 1.5 mmol) to the mixture in portions. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Reactant (Aldehyde)EquivalentsReducing AgentTypical Yield
Cyclohexanecarboxaldehyde1.2NaBH(OAc)₃85-95%
Benzaldehyde1.2NaBH(OAc)₃88-96%
Isobutyraldehyde1.2NaBH(OAc)₃82-92%
Table 1: Representative examples for the N-alkylation of 1-[(2-Bromophenyl)methyl]-1,4-diazepane via reductive amination.

Protocol II: N-Acylation

N-acylation is a fundamental transformation that converts the secondary amine into a neutral amide functional group. This change significantly alters the molecule's electronic properties, hydrogen bonding capacity, and basicity. The most common methods involve reacting the amine with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base.[8][9] The base, typically triethylamine (TEA) or pyridine, serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving it to completion.[10]

G cluster_mechanism N-Acylation Mechanism Amine R₂NH Intermediate Tetrahedral Intermediate Amine->Intermediate + Acyl Chloride AcylChloride R'COCl AcylChloride->Intermediate Product R₂N-COR' Intermediate->Product - Cl⁻, - H⁺

Figure 3: Simplified mechanism of N-acylation with an acyl chloride.

Detailed Protocol 2: Synthesis of 1-acetyl-4-[(2-bromophenyl)methyl]-1,4-diazepane

Materials:

  • 1-[(2-Bromophenyl)methyl]-1,4-diazepane (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-[(2-Bromophenyl)methyl]-1,4-diazepane (e.g., 283 mg, 1.0 mmol) and triethylamine (e.g., 152 mg, 1.5 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, prepare a solution of acetyl chloride (e.g., 86 mg, 1.1 mmol) in anhydrous DCM (2 mL).

  • Add the acetyl chloride solution dropwise to the stirring amine solution over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction by adding water (15 mL).

  • Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (15 mL) to remove excess TEA, saturated NaHCO₃ solution (15 mL) to neutralize any remaining acid, and finally with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography (e.g., using a gradient of methanol in DCM).

  • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS.

Acylating AgentEquivalentsBaseTypical Yield
Acetyl Chloride1.1TEA>95%
Benzoyl Chloride1.1TEA>95%
(4-Methylphenoxy)acetyl chloride1.1Pyridine90-98%
Table 2: Representative examples for the N-acylation of 1-[(2-Bromophenyl)methyl]-1,4-diazepane.

Protocol III: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This transformation allows for the direct coupling of the secondary amine with aryl halides or triflates, a reaction that is challenging to achieve via classical nucleophilic aromatic substitution. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[11][13] The choice of ligand is critical and depends on the specific substrates being coupled; bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are often highly effective.[14] The reaction must be performed under strictly inert conditions to prevent catalyst deactivation.

G cluster_mechanism Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X Amine_Complex Amine Complex OA_Complex->Amine_Complex + R₂NH Amido_Complex Amido Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex + Base, - HBX Amido_Complex->Pd0 Reductive Elimination (forms Ar-NR₂)

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol 3: Synthesis of 1-[(2-Bromophenyl)methyl]-4-(4-methoxyphenyl)-1,4-diazepane

Materials:

  • 1-[(2-Bromophenyl)methyl]-1,4-diazepane (1.0 eq)

  • 1-Iodo-4-methoxybenzene (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

  • Schlenk flask or sealed reaction vial, magnetic stirrer, nitrogen/argon glovebox or Schlenk line

Procedure:

  • Inert Atmosphere Setup: This reaction is highly sensitive to oxygen. Perform all steps in a glovebox or using Schlenk techniques.

  • To a Schlenk flask, add Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol), XPhos (e.g., 29 mg, 0.06 mmol), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol).

  • Add 1-[(2-Bromophenyl)methyl]-1,4-diazepane (e.g., 283 mg, 1.0 mmol) and 1-iodo-4-methoxybenzene (e.g., 281 mg, 1.2 mmol) to the flask.

  • Evacuate and backfill the flask with nitrogen or argon (repeat 3 times).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

  • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS.

Aryl HalidePd PrecursorLigandBaseTypical Yield
1-Iodo-4-methoxybenzenePd₂(dba)₃XPhosNaOtBu75-85%
4-BromotoluenePd₂(dba)₃RuPhosK₂CO₃70-80%
2-ChloropyridinePd(OAc)₂BrettPhosK₃PO₄65-78%
Table 3: Representative conditions for the N-arylation of 1-[(2-Bromophenyl)methyl]-1,4-diazepane.

Conclusion

This application note provides a detailed guide to three essential methods for the functionalization of the secondary amine in 1-[(2-Bromophenyl)methyl]-1,4-diazepane. Reductive amination, N-acylation, and Buchwald-Hartwig amination represent robust, high-yielding, and versatile strategies for generating diverse libraries of novel diazepane derivatives. The protocols described herein are optimized for reliability and can be readily adapted to a wide range of substrates. By leveraging these techniques, researchers in medicinal chemistry and drug development can efficiently synthesize new chemical entities, enabling the rapid exploration of structure-activity relationships and the advancement of novel therapeutic candidates.

References

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link][1][3]

  • Li, W., & Xu, X. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 9(20), 4618–4623. [Link][15]

  • Bentham Science Publishers. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. EurekAlert!. [Link][2]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][5]

  • Fisher Scientific. Amide Synthesis. [Link][8]

  • Wikipedia. Reductive amination. [Link][6]

  • ChemHelp ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link][7]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link][10]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link][16]

  • Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2023(viii), 202412168. [Link][17]

  • Request PDF. (n.d.). Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. ResearchGate. [Link][13]

  • Patel, H. M., & Patel, K. C. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1248-1252. [Link][18]

  • Wikipedia. Buchwald–Hartwig amination. [Link][11]

  • Lee, K., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(9), 2849-2853. [Link][4]

  • Lau, Y. K., et al. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14-30. [Link][12]

  • Request PDF. (n.d.). N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. ResearchGate. [Link][19]

  • Tcyrulnikov, S., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(43), 17486–17499. [Link][14]

Sources

Method

Application Note: Scalable Synthesis of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

[1] Executive Summary This guide details the reagents and process chemistry for the large-scale preparation of 1-[(2-Bromophenyl)methyl]-1,4-diazepane (also known as 1-(2-bromobenzyl)homopiperazine). This structural moti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the reagents and process chemistry for the large-scale preparation of 1-[(2-Bromophenyl)methyl]-1,4-diazepane (also known as 1-(2-bromobenzyl)homopiperazine). This structural motif is a critical pharmacophore in G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

The synthesis of mono-alkylated diamines presents a classic challenge: preventing bis-alkylation while maintaining high yield. For large-scale applications (>100g to kg scale), we recommend Method A (Boc-Protection Strategy) for GMP-grade requirements due to its superior impurity profile. Method B (Direct Alkylation) is provided as a cost-effective alternative for early-phase discovery where raw material costs outweigh purification labor.

Strategic Analysis & Route Selection

The Mono-Alkylation Challenge

The homopiperazine ring contains two secondary amines of nearly identical nucleophilicity. Reacting 1,4-diazepane directly with 2-bromobenzyl bromide typically yields a statistical mixture:

  • Target: Mono-alkylated product (~50-60%)

  • Impurity: Bis-alkylated byproduct (~20-30%)

  • Unreacted: Starting material

Route Comparison
FeatureMethod A: Protection-Deprotection (Recommended)Method B: Direct Alkylation (Economical)
Purity Profile High (>98%); Bis-alkylation is chemically impossible.Moderate; requires rigorous chromatography or distillation.
Reagent Cost Higher (requires Boc-homopiperazine).Low (uses cheap homopiperazine).
Throughput High; workup is extractive and crystallization-based.Lower; bottlenecked by purification of mixtures.
Scalability Linear scalability to multi-kg batches.Difficult to control exotherms and selectivity on scale.

Reagent Selection Guide

Key Reagents & Solvents
ReagentRoleSelection Criteria for Scale-Up
1-Boc-homopiperazine Starting Material (Method A)CAS: 112275-50-0 . A liquid/oil.[1][2][3] Preferred over solid salts for easier handling in flow or batch reactors.
1,4-Diazepane Starting Material (Method B)[2][3][4][5][6][7]CAS: 505-66-8 . Hygroscopic solid. Must be stored under inert gas to prevent carbonate formation.
2-Bromobenzyl bromide Alkylating AgentCAS: 3433-80-5 . Lachrymator. Highly reactive. Preferred over the chloride analogue for faster kinetics at lower temperatures (reducing side reactions).
Potassium Carbonate (K₂CO₃) BaseGranular or powdered. Insoluble base buffers the reaction without inducing hydrolysis. Safer than NaH on large scale.
Acetonitrile (MeCN) SolventPolar aprotic. Excellent solubility for organic substrates but poor for inorganic salts, facilitating easy filtration workup.
Trifluoroacetic Acid (TFA) Deprotection AgentStandard for Boc removal. For cost-sensitive processes, HCl in Dioxane/MeOH is a viable alternative.

Experimental Protocols

Method A: The Protection Strategy (High Purity)

Target Scale: 100 g - 1 kg

Step 1: Alkylation
  • Setup: Charge a 5L jacketed reactor with Acetonitrile (10 vol) and 1-Boc-homopiperazine (1.0 equiv) .

  • Base Addition: Add K₂CO₃ (1.5 equiv) . Agitate to suspend.

  • Reagent Addition: Dissolve 2-Bromobenzyl bromide (1.05 equiv) in Acetonitrile (2 vol). Add this solution dropwise over 60 minutes, maintaining internal temperature at 20–25°C.

    • Note: Exothermic reaction. Control rate to prevent temp spikes >30°C.

  • Reaction: Stir at 25°C for 4–6 hours. Monitor by HPLC (Target: >99% conversion of Boc-amine).

  • Workup: Filter off inorganic salts (KBr, excess K₂CO₃). Rinse cake with MeCN. Concentrate filtrate to an oil.[1][2][3] Partition oil between Ethyl Acetate and Water . Wash organic layer with Brine, dry (Na₂SO₄), and concentrate.[2][5]

    • Intermediate:tert-butyl 4-(2-bromobenzyl)-1,4-diazepane-1-carboxylate.

Step 2: Deprotection
  • Dissolution: Dissolve the intermediate oil in Dichloromethane (DCM, 5 vol) .

  • Acidolysis: Cool to 0°C. Add TFA (10 equiv) dropwise (gas evolution possible). Alternatively, use 4M HCl in Dioxane (3-4 equiv) .

  • Reaction: Warm to room temperature and stir for 2–3 hours.

  • Quench & Isolation:

    • Concentrate to remove excess TFA/DCM.

    • Basify residue with 2M NaOH (pH > 12) to liberate the free base.

    • Extract with DCM (3x).

    • Dry (Na₂SO₄) and concentrate to yield the target product as a pale yellow oil.

    • Optional: Convert to oxalate or HCl salt for solid storage.

Method B: Direct Alkylation (Cost-Driven)

Target Scale: <50 g or early discovery

  • Setup: Dissolve 1,4-Diazepane (5.0 equiv) in Toluene (15 vol) .

    • Critical: The large excess is mandatory to statistically favor mono-alkylation.

  • Reagent Addition: Dissolve 2-Bromobenzyl bromide (1.0 equiv) in Toluene (5 vol). Add extremely slowly (over 2–3 hours) to the vigorously stirring amine solution at 0°C.

  • Workup:

    • Wash the organic phase with Water (3x) to remove the excess unreacted 1,4-diazepane (it is water-soluble).

    • The organic layer contains the mono-alkylated product and some bis-alkylated impurity.

    • Extract the product into 1M HCl (leaving non-basic impurities in Toluene).

    • Basify the aqueous acidic layer (pH > 12) and back-extract into DCM .

  • Purification: Vacuum distillation or Flash Chromatography (DCM/MeOH/NH₃) is usually required to remove traces of bis-alkylated byproduct.

Process Visualization (Graphviz)

G cluster_0 Method A: High Purity Route cluster_1 Method B: Direct Route StartA Start: 1-Boc-Homopiperazine (CAS: 112275-50-0) StepA1 Alkylation + 2-Bromobenzyl bromide + K2CO3 / MeCN 25°C, 4h StartA->StepA1 InterA Intermediate: N-Boc-N'-(2-bromobenzyl)-diazepane StepA1->InterA StepA2 Deprotection + TFA or HCl/Dioxane 0°C -> RT InterA->StepA2 WorkupA Basify (pH > 12) Extract DCM StepA2->WorkupA EndA Product: 1-[(2-Bromophenyl)methyl]-1,4-diazepane (>98% Purity) WorkupA->EndA StartB Start: 1,4-Diazepane (5.0 Equiv Excess) StepB1 Slow Addition + 2-Bromobenzyl bromide (1 eq) Toluene, 0°C StartB->StepB1 WorkupB Aq. Wash (Remove Excess Amine) Acid/Base Extraction StepB1->WorkupB PurifyB Chromatography/Distillation (Remove Bis-impurity) WorkupB->PurifyB EndB Product: Moderate Yield/Purity PurifyB->EndB

Caption: Comparative workflow for Boc-protected (Method A) vs. Direct Alkylation (Method B) strategies.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: Pale yellow viscous oil (free base).

  • 1H NMR (CDCl₃, 400 MHz): Diagnostic singlet for benzylic CH₂ at ~3.7 ppm. Distinct multiplets for the diazepane ring protons (1.8 ppm, 2.7-3.0 ppm).

  • Mass Spectrometry (ESI+): [M+H]+ = 269.0/271.0 (characteristic 1:1 Br isotope pattern).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete deprotectionEnsure pH > 12 during workup. The amine salt is water-soluble; it must be fully basified to extract into DCM.
Bis-alkylation (Method B) Addition too fastReduce addition rate of bromide. Increase excess of diazepane to 8-10 equiv.
Emulsion during extraction Fine K₂CO₃ particlesFilter the reaction mixture through Celite before aqueous workup.
Coloration (Darkening) Oxidation of free amineStore product under Nitrogen/Argon at -20°C.

Safety & Handling

  • 2-Bromobenzyl bromide: Potent lachrymator and skin irritant. Handle only in a fume hood. Quench spills with dilute ammonia.

  • Exotherms: The alkylation is exothermic. On scales >100g, active cooling is mandatory during reagent addition.

  • Waste Disposal: Aqueous waste from Method B contains large amounts of diazepane; do not mix with bleach (formation of chloramines).

References

  • European Patent Office. (2017). Suvorexant Intermediates and Preparation Methods Thereof (EP 3412665 B1). Retrieved from [Link]

  • Khan, I. A., & Saxena, A. K. (2013).[8] Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines.[8] Journal of Organic Chemistry, 78(23), 11656-11669. Retrieved from [Link]

  • Wang, J. Y., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives.[9][6][10][11][12] Journal of Organic Chemistry, 73(5), 1979-1982. Retrieved from [Link]

  • ResearchGate Discussion. (2013). Best conditions to perform monoalkylation in piperazine.[1] Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Use of 1-[(2-Bromophenyl)methyl]-1,4-diazepane as a Novel Base in Peptide Coupling Reactions

Abstract: The formation of the amide bond is the cornerstone of peptide synthesis. While numerous coupling reagents have been developed to facilitate this reaction, the choice of an appropriate base is critical to ensure...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The formation of the amide bond is the cornerstone of peptide synthesis. While numerous coupling reagents have been developed to facilitate this reaction, the choice of an appropriate base is critical to ensure high yields and minimize side reactions, most notably racemization. This document introduces 1-[(2-Bromophenyl)methyl]-1,4-diazepane as a novel, sterically hindered organic base for peptide coupling reactions. We provide a detailed protocol for its application in conjunction with common coupling reagents and discuss its potential advantages over conventional bases.

Introduction: The Critical Role of the Base in Peptide Coupling

The synthesis of peptides, particularly long or complex sequences, is often hampered by side reactions that can compromise the purity and biological activity of the final product. One of the most significant challenges is the loss of stereochemical integrity at the α-carbon of the activated amino acid, a phenomenon known as racemization.[1] The extent of racemization is highly dependent on the reaction conditions, including the choice of coupling reagent, solvent, and critically, the organic base employed.

Commonly used bases in peptide synthesis include N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[2] While effective, their relatively small steric profiles can sometimes contribute to base-catalyzed side reactions, including racemization via the oxazolone pathway.[1] The use of more sterically hindered bases, such as 2,4,6-collidine, has been shown to suppress racemization in certain cases.

Herein, we propose the use of 1-[(2-Bromophenyl)methyl]-1,4-diazepane , a novel N-substituted diazepane derivative, as a promising alternative base for peptide coupling reactions. The unique structural features of this compound, namely the bulky (2-bromophenyl)methyl substituent and the flexible seven-membered diazepane ring, are hypothesized to offer distinct advantages in controlling the reaction environment.

1-[(2-Bromophenyl)methyl]-1,4-diazepane: A Profile

Structure:

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
pKa (predicted)~9.5-10.5 (for the protonated secondary amine)
Boiling PointNot determined
SolubilitySoluble in common organic solvents (DMF, DCM, NMP)

The synthesis of N-substituted diazepane derivatives is well-documented in the literature, often involving the alkylation of a protected diazepane precursor followed by deprotection.[3][4][5] A plausible synthetic route to 1-[(2-Bromophenyl)methyl]-1,4-diazepane is outlined in the protocol section.

Proposed Mechanism and Advantages

We hypothesize that 1-[(2-Bromophenyl)methyl]-1,4-diazepane acts as a sterically hindered proton scavenger during the peptide coupling reaction. Its proposed role in a typical HBTU-mediated coupling is depicted below.

PeptideCoupling AA_COOH R-COOH (N-protected Amino Acid) Active_Ester O-Acylisourea Intermediate AA_COOH->Active_Ester HBTU HBTU HBTU Base 1-[(2-Bromophenyl)methyl] -1,4-diazepane Base->AA_COOH Deprotonation HOBt_Ester OBt Active Ester Active_Ester->HOBt_Ester HOBt Peptide_Bond R-CO-NH-Peptide HOBt_Ester->Peptide_Bond + H2N-Peptide Peptide_NH2 H2N-Peptide (Resin-bound or in solution) Peptide_NH2->Peptide_Bond Base_H Protonated Base Peptide_Bond->Base_H Proton Transfer

Caption: Proposed mechanism of HBTU-mediated peptide coupling using 1-[(2-Bromophenyl)methyl]-1,4-diazepane as the base.

Potential Advantages:

  • Suppression of Racemization: The significant steric bulk of the (2-bromophenyl)methyl group may hinder the abstraction of the α-proton of the activated amino acid, thereby reducing the rate of oxazolone formation and subsequent racemization.

  • Improved Solubility: The diazepane moiety may enhance the solubility of the base and its protonated form in common peptide synthesis solvents, ensuring a homogeneous reaction mixture.

  • Reduced Side Reactions: The unique steric and electronic properties of the base may disfavor other base-catalyzed side reactions, such as the decomposition of coupling reagents or modifications to sensitive amino acid side chains.

Experimental Protocols

4.1. Synthesis of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

This protocol describes a general method for the synthesis of the title compound.

SynthesisWorkflow start Start Materials: - tert-butyl 1,4-diazepane-1-carboxylate - 2-Bromobenzyl bromide step1 Step 1: Alkylation Solvent: Acetonitrile Base: K2CO3 Temperature: Reflux Duration: 12-18 h start->step1 step2 Step 2: Deprotection Reagent: Trifluoroacetic acid (TFA) Solvent: Dichloromethane (DCM) Temperature: 0°C to rt Duration: 2-4 h step1->step2 step3 Step 3: Work-up and Purification - Aqueous basic wash (e.g., NaHCO3) - Extraction with organic solvent - Column chromatography step2->step3 end_product Final Product: 1-[(2-Bromophenyl)methyl]-1,4-diazepane step3->end_product

Caption: Synthetic workflow for 1-[(2-Bromophenyl)methyl]-1,4-diazepane.

Step-by-Step Procedure:

  • Alkylation: To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and 2-bromobenzyl bromide (1.1 eq.).

  • Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude product in dichloromethane (DCM) and cool to 0°C.

  • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise and stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 1-[(2-Bromophenyl)methyl]-1,4-diazepane.

4.2. Protocol for Peptide Coupling using 1-[(2-Bromophenyl)methyl]-1,4-diazepane

This protocol is designed for a standard solid-phase peptide synthesis (SPPS) coupling step on a 0.1 mmol scale.

Materials:

  • Fmoc-protected amino acid (0.4 mmol, 4 eq.)

  • HBTU (0.38 mmol, 3.8 eq.)

  • 1-[(2-Bromophenyl)methyl]-1,4-diazepane (0.8 mmol, 8 eq.)

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a clean reaction vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF.

  • Add 1-[(2-Bromophenyl)methyl]-1,4-diazepane to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin-bound peptide.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the reaction time.

  • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.

Table of Recommended Conditions for Different Coupling Reagents:

Coupling ReagentEquivalents1-[(2-Bromophenyl)methyl]-1,4-diazepane (eq.)Pre-activation TimeCoupling Time
HBTU 3.88.01-2 min1-2 h
HATU 3.88.01-2 min30-60 min
DIC/HOBt 4.0 / 4.04.05-10 min2-4 h

Troubleshooting and Further Considerations

  • Incomplete Coupling: If the Kaiser test remains positive, a second coupling can be performed. Ensure all reagents and solvents are anhydrous.

  • Racemization: The level of racemization should be assessed by chiral chromatography of the final peptide product. If racemization is still observed, consider lowering the reaction temperature or using a less activating coupling reagent.

  • Base Equivalents: The optimal number of equivalents of 1-[(2-Bromophenyl)methyl]-1,4-diazepane may need to be determined empirically for particularly challenging couplings.

Conclusion

1-[(2-Bromophenyl)methyl]-1,4-diazepane presents a promising new tool for peptide chemists. Its unique steric and electronic properties suggest it may be a valuable alternative to conventional bases for minimizing racemization and other side reactions during peptide synthesis. The protocols provided herein offer a starting point for the investigation and application of this novel base in both academic and industrial research settings.

References

  • Wikipedia. Peptide synthesis. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Omizzolo, M. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Nowick, J. S. et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. (2025). [Link]

  • Royal Society of Chemistry. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). [Link]

  • International Journal of Peptide Research and Therapeutics. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). [Link]

  • Organic Chemistry Explained. HBTU, DIPEA Peptide Coupling Mechanism. (2021). [Link]

  • Methods in Molecular Biology. Methods and protocols of modern solid phase peptide synthesis. (2014). [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • ACS Omega. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). [Link]

  • Molecules. Epimerisation in Peptide Synthesis. (2023). [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Molecules. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2014). [Link]

  • MDPI. Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. [Link]

  • PMC. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. (2013). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields for 1-[(2-Bromophenyl)methyl]-1,4-diazepane synthesis

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #RXN-DZP-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist You are experiencing yield issues with the mono-alkylation of 1,4-dia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #RXN-DZP-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

You are experiencing yield issues with the mono-alkylation of 1,4-diazepane. This is a classic challenge in polyamine chemistry: distinguishing between the primary reaction (mono-alkylation) and the statistically favored secondary reaction (bis-alkylation).

This guide ignores generic textbook advice. Instead, we focus on the kinetic and thermodynamic levers you can pull to force the reaction toward the desired mono-substituted product.

Module 1: The "Brute Force" Method (Direct Alkylation)

Best for: Rapid synthesis when starting material is cheap. Primary Failure Mode: Formation of the bis-alkylated impurity (1,4-bis(2-bromobenzyl)-1,4-diazepane).

The Core Problem: Competitive Nucleophilicity

Once 1,4-diazepane is mono-alkylated, the product contains a tertiary amine and a secondary amine. Surprisingly, the product often remains highly nucleophilic. If you run this reaction at a 1:1 ratio, you will invariably get a statistical mixture: ~30% starting material, ~40% product, and ~30% bis-impurity.

The Solution: High-Dilution Kinetic Control

To improve yield, you must skew the collision statistics. By using a massive excess of 1,4-diazepane, you ensure that every molecule of 2-bromobenzyl bromide is statistically likely to encounter a fresh diazepane molecule rather than an already alkylated one.

Optimized Protocol:

  • Stoichiometry: Use 5 to 10 equivalents of 1,4-diazepane relative to 2-bromobenzyl bromide.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Temperature:

    
     to Room Temperature (RT).
    
  • Addition: Add the benzyl bromide dropwise over 1 hour to the stirring amine solution.

Why this works: The high concentration of starting amine acts as a "scavenger" for the alkyl halide, preventing the product from reacting further.

Module 2: The "Precision" Method (Reductive Amination)

Best for: High regioselectivity and avoiding bis-alkylation without massive excess. Reagents: 2-Bromobenzaldehyde + Sodium Triacetoxyborohydride (STAB).

The Mechanism

Unlike direct alkylation, reductive amination proceeds through an iminium intermediate. The formation of the mono-imine is reversible, but the reduction is irreversible. By controlling the reducing agent, you can "lock in" the mono-product.

Optimized Protocol:

  • Imine Formation: Dissolve 1,4-diazepane (1.2 equiv) and 2-bromobenzaldehyde (1.0 equiv) in DCE (Dichloroethane) or THF.

  • Drying (Crucial): Add activated 4Å Molecular Sieves or

    
     to drive imine formation. Stir for 2 hours.
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    (1.5 equiv).
  • Quench: Aqueous

    
    .
    

Why STAB? Sodium triacetoxyborohydride is mild. It reduces the iminium ion faster than it reduces the aldehyde, preventing the formation of benzyl alcohol byproducts [1].

Module 3: The "Absolute Purity" Method (Protection Strategy)

Best for: GMP workflows or when reagents are expensive. Reagents:


-Boc-1,4-diazepane (commercially available or prepared).

If you cannot afford to waste diazepane (as in Module 1), you must block one nitrogen.

Workflow:

  • Protection: Use

    
    -Boc-1,4-diazepane.[1]
    
  • Alkylation: React with 2-bromobenzyl bromide (1.1 equiv) and

    
     in MeCN.
    
  • Deprotection: TFA/DCM (1:1) or HCl/Dioxane.

Yield Expectation: >85% overall yield with virtually zero bis-alkylated impurity [2].

Visualization: Reaction Decision Logic

The following diagram illustrates the decision matrix for selecting the correct synthetic route based on your constraints.

ReactionLogic Start Start: Synthesis of 1-[(2-Bromophenyl)methyl]-1,4-diazepane ConstraintCheck Primary Constraint? Start->ConstraintCheck RouteA Route A: Direct Alkylation (S_N2) ConstraintCheck->RouteA Speed / Cheap Reagents RouteB Route B: Reductive Amination ConstraintCheck->RouteB Selectivity / Mild Conditions RouteC Route C: N-Boc Protection ConstraintCheck->RouteC Max Purity / GMP StepA Req: 5-10 eq. Diazepane Risk: Bis-alkylation RouteA->StepA StepB Req: 2-Br-Benzaldehyde + STAB Benefit: High Selectivity RouteB->StepB StepC Req: Deprotection Step (TFA) Benefit: Highest Purity RouteC->StepC

Caption: Decision tree for selecting the optimal synthetic pathway based on resource availability and purity requirements.

Troubleshooting & FAQs

Q1: I am seeing a large spot on TLC that isn't my product. What is it?

A: This is likely the bis-alkylated byproduct (1,4-bis(2-bromobenzyl)-1,4-diazepane).

  • Diagnosis: It will be less polar (higher

    
    ) than your mono-alkylated product because both amines are substituted, removing hydrogen bond donors.
    
  • Fix: If using Method 1, increase the equivalents of diazepane. If using Method 2, ensure you are not using excess aldehyde.

Q2: My product is water-soluble and I'm losing it during extraction.

A: 1,4-diazepanes are polar amines.

  • Fix: Do not use a standard neutral water wash.

    • Acid/Base Workup: Acidify the reaction mixture (pH 2) to pull the amine into the aqueous phase. Wash the organic phase (removes non-basic impurities). Then, basify the aqueous phase (pH 12) with NaOH and extract 3x with DCM.

    • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the amine.

Q3: Why use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride?

A: Two reasons:

  • Safety: STAB does not generate toxic cyanide byproducts.

  • Selectivity: STAB is less reactive than

    
     and 
    
    
    
    . It will not reduce the aldehyde effectively but will reduce the iminium ion. This prevents the formation of 2-bromobenzyl alcohol (a common impurity) [3].

Comparative Data: Yield vs. Method

MethodReagentsTypical YieldPurity ProfileMain Impurity
Direct Alkylation Diazepane (1 eq) + Halide35-45%LowBis-alkylated (30%)
High-Dilution Alkylation Diazepane (10 eq) + Halide75-85%MediumExcess Diazepane (remove by vac)
Reductive Amination Aldehyde + STAB80-90%HighBenzyl Alcohol (<5%)
Boc-Protection

-Boc-Diazepane + Halide
>90%Very HighNone (after deprotection)

Workflow Visualization: High-Dilution Protocol

WorkupFlow Mix Reaction Mixture (Product + Excess Diazepane) Evap Evaporate Solvent Mix->Evap VacDist High Vac Distillation (Remove Excess Diazepane) Evap->VacDist Boiling Point Diff AB_Ext Acid/Base Extraction VacDist->AB_Ext Residue Final Pure Mono-Product AB_Ext->Final

Caption: Purification workflow for the High-Dilution method, emphasizing the removal of excess starting amine.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Ferreira, L., et al. (2013). "Selective Monoalkylation of Piperazine Derivatives." ResearchGate/European Journal of Organic Chemistry Discussions. Link

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions and Reagents." Link

Sources

Optimization

purification methods for removing impurities from 1-[(2-Bromophenyl)methyl]-1,4-diazepane

Status: Operational Ticket Focus: Purification & Isolation Methodologies Assigned Specialist: Senior Application Scientist Molecule ID: 1-[(2-Bromophenyl)methyl]-1,4-diazepane (Mono-benzylated homopiperazine) Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Purification & Isolation Methodologies Assigned Specialist: Senior Application Scientist Molecule ID: 1-[(2-Bromophenyl)methyl]-1,4-diazepane (Mono-benzylated homopiperazine)

Diagnostic Triage: Identify Your Impurity Profile

Before selecting a protocol, compare your analytical data (HPLC/LC-MS/TLC) with the profiles below to determine the necessary purification workflow.

Impurity TypeDiagnostic Signal (LC-MS/TLC)Likely CauseRecommended Protocol
Bis-alkylated Species Mass: M+ ~358-360 (Double substitution).TLC: Higher R_f than product (more lipophilic).Stoichiometry error (1:1 ratio used instead of excess amine).Protocol A (Chromatography) or Protocol C (Salt Formation)
Unreacted Homopiperazine Mass: M+ 100.TLC: Baseline/Stuck (Very polar).Inufficient aqueous workup.Protocol B (Aqueous Partitioning)
Benzyl Halide Mass: M+ ~250 (Br pattern).TLC: Near solvent front (Non-polar).Incomplete reaction or excess alkylating agent.[1]Protocol B (Acid-Base Extraction)
N-Oxides / Degradants Mass: M+16.Visual: Yellow/Brown darkening of oil.Oxidation due to air exposure or old silica.Protocol A (Fresh Silica) + Inert Storage

Troubleshooting Protocols

Protocol A: Chromatographic Separation (The "Bis" Solution)

Issue: You have significant bis-alkylated impurity (1,4-bis[(2-bromophenyl)methyl]-1,4-diazepane). Mechanism: The bis-impurity lacks the secondary amine hydrogen and is significantly less polar than your target mono-product. Standard silica gel interacts strongly with the secondary amine of the product, often causing tailing.

The "Amine-Modified" Flash Method:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Pre-treatment: Slurry the silica in mobile phase containing 1% Triethylamine (TEA) or saturate the column with mobile phase containing 1% NH₄OH to deprotonate silanol groups.

  • Mobile Phase Gradient:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) with 1% NH₄OH (28-30% ammonia solution).

    • Gradient: 0% B to 10% B over 15 CV (Column Volumes).

  • Elution Order:

    • Fraction 1 (Fastest): Benzyl bromide (if present).

    • Fraction 2: Bis-alkylated impurity (distinctly separated).

    • Fraction 3: Target Product (1-[(2-Bromophenyl)methyl]-1,4-diazepane).

    • Fraction 4 (Slowest): Unreacted Homopiperazine (usually stays on column).

Critical Note: Do not use pure MeOH/DCM without a base modifier (TEA or NH₄OH). The secondary amine will streak, leading to co-elution with impurities.

Protocol B: The "Self-Cleaning" Extraction (Removing Starting Materials)

Issue: Removing excess 1,4-diazepane (homopiperazine) and neutral alkyl halides without a column. Mechanism: Exploits the extreme water solubility of homopiperazine (LogP < 0) versus the lipophilicity of the benzylated product (LogP ~1.5) and the basicity of the product versus the neutral alkyl halide.

Step-by-Step Workflow:

ExtractionWorkflow Start Crude Reaction Mixture (DCM or Toluene) AcidWash Extract with 1M HCl (aq) Start->AcidWash OrgLayer1 Organic Layer (Contains Neutral Benzyl Halide) AcidWash->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Acidic) (Contains Product + Homopiperazine) AcidWash->AqLayer1 Amines protonate Discard1 Discard Organic (Removes Neutrals) OrgLayer1->Discard1 Basify Basify Aqueous to pH > 12 (Use 4M NaOH) AqLayer1->Basify Extract2 Extract with DCM (3x) Basify->Extract2 AqLayer2 Aqueous Layer (Contains Excess Homopiperazine) Extract2->AqLayer2 Homopiperazine stays OrgLayer2 Combined Organic Layers (Contains Product + Bis-Impurity) Extract2->OrgLayer2 Product migrates BrineWash Wash with Brine (1x) Dry over Na2SO4 OrgLayer2->BrineWash Final Evaporate -> Crude Oil BrineWash->Final

Caption: Selective Acid-Base Extraction workflow to isolate basic product from neutral halides and hydrophilic diamines.

Protocol C: Salt Formation (Crystallization & Stabilization)

Issue: The free base is an oil that oxidizes over time. You need a stable solid. Mechanism: 1,4-diazepanes form stable crystalline salts with specific acids. This also rejects the "bis" impurity if performed carefully, as the lattice energy of the mono-salt differs from the bis-salt.

Recommended Salt: Dihydrochloride or Oxalate

  • Dissolution: Dissolve 1g of crude free base in 5 mL of Ethyl Acetate (or Ethanol).

  • Acid Addition:

    • For HCl Salt: Add 2.2 equivalents of 1M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with stirring at 0°C.

    • For Oxalate Salt: Add 1 equivalent of Oxalic acid dissolved in hot ethanol.

  • Precipitation: A white precipitate should form immediately.

  • Recrystallization (The Polishing Step):

    • Heat the suspension until dissolved (add minimal MeOH if needed).

    • Allow to cool slowly to room temperature, then 4°C.

    • Filter the crystals.[2][3][4]

    • Result: The bis-alkylated impurity generally remains in the mother liquor (filtrate).

Frequently Asked Questions (FAQ)

Q: Why is my product turning yellow/brown upon storage? A: Secondary amines and benzylic amines are prone to oxidation (N-oxide formation) and radical decomposition when exposed to air and light.

  • Fix: Store the free base under Argon/Nitrogen at -20°C. Converting it to the HCl salt (Protocol C) essentially stops this degradation.

Q: Can I use distillation to purify this? A: Not recommended. The boiling point of 1-[(2-Bromophenyl)methyl]-1,4-diazepane is very high (>150°C at high vacuum). The benzylic C-N bond is labile; high heat often leads to thermal debenzylation or polymerization. Kugelrohr distillation might work for small scales but risks decomposition.

Q: I used 1 equivalent of 2-bromobenzyl bromide and 1 equivalent of homopiperazine, but I have 30% bis-impurity. Why? A: This is a classic kinetic issue. Once the first alkylation occurs, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid second alkylation.

  • Correction: Always use a large excess of homopiperazine (3 to 5 equivalents) . This statistically favors mono-alkylation. The excess homopiperazine is easily washed away with water (Protocol B).

Q: The NMR shows a split peak for the benzylic CH2.[4] Is this an impurity? A: Likely not. Diazepane rings are conformationally flexible (chair/twist-boat). At room temperature, you might see broadening or splitting due to slow ring inversion (dynamic NMR effects), especially if it is a salt form. Run the NMR at 50°C; if the peaks coalesce, it is conformational, not an impurity.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Amine Purification via Chromatography

    • Biotage. "Strategies for the Flash Purification of Ionizable Compounds." Biotage Technical Notes. Link

  • Diazepine/Diazepane Salt Crystallization

    • Moynihan, H. A., & Horgan, D. E. (2017).[2] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development. Link[2]

  • General Synthesis of 1,4-Diazepanes

    • PubChem. "1-Benzyl-1,4-diazepane Compound Summary."[5][6] National Library of Medicine. Link

Sources

Troubleshooting

troubleshooting cyclization failures in diazepane ring formation

This is Dr. Aris Thorne , Senior Application Scientist at the Center for Heterocyclic Process Development. You are likely here because your 7-membered ring formation stalled, polymerized, or yielded a complex mixture of...

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Center for Heterocyclic Process Development.

You are likely here because your 7-membered ring formation stalled, polymerized, or yielded a complex mixture of dimers.[1] Diazepane synthesis sits in the uncomfortable "medium-ring" valley—lacking the enthalpic favorability of 5/6-membered rings and the entropic freedom of macrocycles.

Below is a troubleshooting framework designed to isolate the kinetic and thermodynamic barriers defeating your cyclization.

Part 1: The Diazepane Diagnostic Center

Category 1: The "Oligomerization" Nightmare

Symptom: LC-MS shows a ladder of mass units (


, 

) instead of the desired cyclized mass (

or

). Diagnosis: Intermolecular reaction rates (

) are outcompeting intramolecular cyclization (

).

Q: I ran the reaction at 0.1 M, which works for my piperidine analogs. Why is the diazepane forming a polymer?

A: 0.1 M is often fatal for 7-membered rings. Unlike piperidines (6-membered), diazepanes suffer from significant transannular strain and unfavorable entropy of activation (


). At 0.1 M, the effective molarity (EM) of the chain ends meeting is often lower than the bulk concentration of a second molecule.

The Fix:

  • High Dilution: Drop concentration to 0.001 M – 0.005 M .

  • Pseudo-High Dilution: Do not dump reagents. Add the substrate slowly (over 4–8 hours) via syringe pump into a solution containing the catalyst/base. This keeps the instantaneous concentration of unreacted linear precursor extremely low, statistically forcing the molecule to react with itself.

  • The Gem-Dimethyl Effect: If possible, introduce a gem-dimethyl group or a bulky substituent on the carbon backbone. This restricts rotatable bonds (Thorpe-Ingold effect), pre-organizing the linear chain into a conformation closer to the cyclic state.

Category 2: Schmidt Reaction Regioselectivity Failures

Symptom: You attempted to expand a 4-piperidone to a 1,4-diazepan-5-one using NaN₃/Acid, but obtained the "wrong" isomer or a mixture. Diagnosis: Migration preference is dictated by anti-periplanar alignment, but in flexible rings, electronics often override sterics.[1]

Q: Why did the methylene group migrate instead of the more substituted carbon?

A: In the Schmidt reaction, the group anti to the departing diazonium ion (


) migrates.[1] However, in 4-piperidones, the ring is flexible.[1] The reaction often falls under thermodynamic control , where the migration ability correlates with electron density.[1]
  • Rule of Thumb: Electron-rich groups (Aryl > Alkyl > H) migrate best.

  • The Trap: If you have an electron-withdrawing protecting group (like Boc or Cbz) on the nitrogen, the inductive withdrawal deactivates the adjacent carbons.

The Fix:

  • Switch Reagents: If using

    
     (harsh), switch to TMSN₃/TFA  (milder).[1] The silyl azide often allows for better kinetic control.
    
  • Tethering: Use an intramolecular Schmidt reaction where the azide is tethered to the ketone.[2] This physically forces the regiochemistry because the "migration" is constrained by the tether length.

Category 3: Ring-Closing Metathesis (RCM) Stalls

Symptom: The linear diene is consumed, but the product is a dimer or the reaction stalls at 50% conversion. Diagnosis: Ethylene poisoning or Ruthenium hydride formation.

Q: My Grubbs II catalyst is dying. Should I add more?

A: Adding more catalyst to a poisoned system rarely works.

  • Ethylene Removal: RCM releases ethylene gas. If this stays in solution, it pushes the equilibrium back to the open chain.[1] Sparge the reaction with Argon continuously or run under a partial vacuum to strip ethylene.

  • Isomerization: Ru-hydride species (formed from decomposition) can isomerize your terminal alkene to an internal alkene, which is inert to RCM.

    • Solution: Add 1,4-benzoquinone (10 mol%) or Ti(OiPr)₄ to scavenge hydrides and prevent isomerization.

  • Conformational Locking: As with cyclization, if the amide bond in your diene exists as the trans rotamer, the alkenes can never meet.[1] Use a bulky N-protecting group (like Tosyl or Boc) to force the cis-rotamer population.

Part 2: Visualizing the Failure Modes

The following decision tree helps you determine the root cause of your failure based on the reaction class.

DiazepaneTroubleshooting Start Diazepane Cyclization Failure CheckMethod Identify Method Start->CheckMethod RCM Ring-Closing Metathesis (RCM) CheckMethod->RCM RedAm Intramolecular Reductive Amination CheckMethod->RedAm Schmidt Schmidt/Beckmann Expansion CheckMethod->Schmidt RCM_Issue Is product a Dimer? RCM->RCM_Issue RedAm_Issue Imine formed but no reduction? RedAm->RedAm_Issue Schmidt_Issue Wrong Regioisomer? Schmidt->Schmidt_Issue Dilute Concentration Issue: Dilute to <5 mM RCM_Issue->Dilute Yes Ethylene Equilibrium Issue: Sparge Argon/Vacuum RCM_Issue->Ethylene No (Stalled) AcidCat Activate Imine: Add Lewis Acid (Ti(OiPr)4) RedAm_Issue->AcidCat Yes Stepwise Switch Protocol: Isolate Imine first RedAm_Issue->Stepwise No (Side products) ElecControl Electronic Control: Switch N-Protecting Group Schmidt_Issue->ElecControl Thermodynamic StericControl Steric Control: Use TMSN3/TFA (Kinetic) Schmidt_Issue->StericControl Kinetic

Caption: Diagnostic logic flow for identifying the root cause of diazepane formation failure based on synthetic methodology.

Part 3: Validated Protocol

Protocol: High-Dilution Intramolecular Reductive Amination

Recommended for: Chiral 1,4-diazepanes where RCM fails due to functional group intolerance.

The Logic: This protocol separates imine formation from reduction to prevent the reduction of the linear aldehyde/ketone before cyclization occurs.

Materials:

  • Substrate: Linear amino-aldehyde precursor (acetal protected).

  • Reagent:

    
     (Milder than 
    
    
    
    , prevents direct aldehyde reduction).[1]
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Non-coordinating solvents promote tight ion pairing).

Step-by-Step:

  • Deprotection: Treat the amino-acetal (1.0 equiv) with aqueous HCl/THF to unmask the aldehyde. Neutralize carefully with

    
     and extract. Do not store the free amino-aldehyde; use immediately.
    
  • Imine Formation (The Critical Step):

    • Dissolve the amino-aldehyde in dry DCE to a concentration of 0.01 M .

    • Add activated 4Å molecular sieves (absorbs water, driving equilibrium to imine).[1]

    • Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Take an aliquot for NMR. Look for the disappearance of the aldehyde proton (9–10 ppm) and appearance of the imine. Do not proceed until imine formation is complete.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 equiv) in one portion.
      
    • Allow to warm to RT overnight.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
    • Note: Diazepanes are basic. Ensure the aqueous layer pH is >10 during extraction to recover the free amine.

Data Comparison: Concentration vs. Yield

ConcentrationPredominant SpeciesIsolated Yield (Cyclic)
0.1 M Oligomers / Dimers< 15%
0.01 M Mixture45–60%
0.002 M 1,4-Diazepane 82–91%

References

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. Source: ACS Catalysis. URL:[Link]

  • Ring closing metathesis (RCM) approach to the synthesis of trihydroxyazepane. Source: Organic & Biomolecular Chemistry.[3][4][5][6] URL:[Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Source: Frontiers in Chemical Engineering.[7] URL:[Link][7]

  • Schmidt Reaction. Source: Organic Chemistry Portal / Wikipedia. URL:[Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. Source: MDPI Molecules. URL:[Link]

Sources

Optimization

optimal storage conditions to prevent degradation of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

Technical Support Guide: Optimal Storage & Handling of 1-[(2-Bromophenyl)methyl]-1,4-diazepane Executive Summary & Compound Profile Compound Identity: IUPAC Name: 1-[(2-Bromophenyl)methyl]-1,4-diazepane[1][2] CAS Number:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimal Storage & Handling of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

Executive Summary & Compound Profile

Compound Identity:

  • IUPAC Name: 1-[(2-Bromophenyl)methyl]-1,4-diazepane[1][2]

  • CAS Number: 1016516-79-2[1][2]

  • Molecular Formula: C₁₂H₁₇BrN₂[1][2]

  • Molecular Weight: 269.18 g/mol [2]

Critical Analysis: As a Senior Application Scientist, I categorize this compound as a Class II Labile Amine . Its stability is compromised by two primary vectors:

  • Secondary Amine Functionality (Position 4): The nucleophilic nitrogen at position 4 is highly susceptible to oxidative attack (N-oxide formation) and electrophilic attack by atmospheric CO₂ (carbamate formation).

  • Benzylic C-N Bond & Aryl Bromide: While the aryl bromide is relatively robust, the benzylic position is prone to autoxidation under light exposure, and the C-Br bond presents a risk of homolytic cleavage if exposed to UV radiation.

Core Storage Directives (The "Golden Rules")

To prevent degradation, you must disrupt the three engines of entropy: Oxidation, Hydrolysis, and Photolysis.

Storage Matrix Table
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) Arrhenius kinetics dictate that reaction rates for oxidation halve for every 10°C drop.[2] Freezing arrests molecular mobility, preventing dimerization.
Atmosphere Argon or Nitrogen Displaces O₂ (preventing N-oxides) and CO₂ (preventing carbamate salts). Argon is preferred due to its higher density.
Container Amber Glass + Parafilm Amber glass blocks UV/blue light (<450 nm) that can excite the aryl bromide. Plastic containers are permeable to O₂ and should be avoided.
Physical State Solid (Salt Form Preferred) The free base is an oil or low-melting solid prone to oxidation. If possible, store as a hydrochloride or oxalate salt to stabilize the amine lone pair.

Troubleshooting & FAQs (Scientist-to-Scientist)

Q1: "My compound has transitioned from a white solid/pale oil to a yellow-brown sticky residue. Is it salvageable?"

Diagnosis: Oxidative Degradation & Carbamate Formation. [2]

  • Mechanism: The secondary amine (N4) has likely reacted with atmospheric CO₂ to form a carbamic acid, which then absorbs moisture, leading to a "sticky" appearance. The yellow color indicates N-oxidation or radical-induced polymerization initiated at the benzylic carbon.[2]

  • Solution:

    • Dissolve the residue in dichloromethane (DCM).

    • Wash with 1M NaOH (to break carbamates and remove acidic impurities).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Re-purify via flash column chromatography (Amine-functionalized silica is recommended to prevent streaking).

Q2: "I need to keep the compound in solution for a week. Which solvent should I use?"

Diagnosis: Solvent-Solute Compatibility.

  • Avoid: Acetone or Ethyl Acetate.[2] The secondary amine can react with ketones (Schiff base/enamine formation) or esters (aminolysis) over time.

  • Avoid: Chloroform (CHCl₃). It often contains traces of HCl (acidic) or phosgene (highly reactive) if not stabilized properly.

  • Recommended: Anhydrous DMSO or Ethanol stored at -20°C. DMSO is excellent for preventing protonation but is hygroscopic; ensure the vial is sealed tight.[2]

Q3: "Can I store the free base, or must I convert it to a salt?"

Diagnosis: Thermodynamic Stability.

  • Insight: The free base has a "live" lone pair on the N4 nitrogen. This lone pair is the primary site of degradation.

  • Protocol: For storage >3 months, convert the free base to the dihydrochloride salt .

    • Method: Dissolve free base in diethyl ether, add 2.2 equivalents of 2M HCl in ether. Filter the precipitate under Argon. The salt lattice locks the nitrogen lone pairs, rendering them inert to oxidation.

Visualizing the Degradation Pathways

Understanding how the molecule breaks down is key to preventing it. The diagram below illustrates the two critical failure modes: CO₂ Sequestration and N-Oxidation .[2]

DegradationPathways Compound 1-[(2-Bromophenyl)methyl]-1,4-diazepane (Active Free Base) Carbamate Carbamic Acid / Salt (Sticky/Hygroscopic) Compound->Carbamate Nucleophilic Attack on CO2 NOxide N-Oxide / Imine (Yellow/Brown Impurity) Compound->NOxide Radical Oxidation (N4) CO2_Attack Atmospheric CO2 + H2O CO2_Attack->Carbamate Oxidation_Attack Atmospheric O2 / Light Oxidation_Attack->NOxide Argon Prevention: Argon Atmosphere Argon->CO2_Attack Blocks Argon->Oxidation_Attack Blocks Cold Prevention: -20°C Storage Cold->Compound Slows Kinetics

Caption: Figure 1.[2][3] Primary degradation pathways of 1-[(2-Bromophenyl)methyl]-1,4-diazepane showing the critical role of atmospheric exclusion.

Standard Operating Procedure (SOP) for Aliquoting

To maintain the "Chain of Purity," follow this workflow when handling the stock material.

StorageWorkflow Start Receive Shipment Check Check Physical State (Solid vs Oil) Start->Check Solid Is Solid? Check->Solid Oil_Path Oil/Sticky Solid->Oil_Path No Solid_Path Crystalline Solid->Solid_Path Yes Dissolve Dissolve in Anhydrous DCM Oil_Path->Dissolve Solid_Path->Dissolve Optional for Aliquoting Aliquots Divide into Single-Use Vials Dissolve->Aliquots Evap Evaporate under N2/Ar Stream Aliquots->Evap Seal Seal under Argon + Parafilm Evap->Seal Freeze Store at -20°C Seal->Freeze

Caption: Figure 2.[2][4][5] Recommended workflow for aliquoting and long-term storage to minimize freeze-thaw cycles.

References

  • PubChem. (2025).[6][7] 1-[(2-Bromophenyl)methyl]-1,4-diazepane Compound Summary. National Library of Medicine. [Link]

  • Gottwald, M. D., et al. (1999).[8] Prehospital stability of diazepam and lorazepam.[8] American Journal of Emergency Medicine. (Demonstrates temperature sensitivity of diazepine rings). [Link]

  • European Chemicals Agency (ECHA). (2025).[6] Registration Dossier: 1,4-Diazepane derivatives. (General stability data for homopiperazine derivatives). [Link][6]

Sources

Troubleshooting

Technical Support Center: Solubility Solutions for 1-[(2-Bromophenyl)methyl]-1,4-diazepane

Welcome to the technical support resource for 1-[(2-Bromophenyl)methyl]-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-[(2-Bromophenyl)methyl]-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility challenges encountered during experimentation. Our approach is rooted in fundamental physicochemical principles to provide you with robust and validated solutions.

Understanding the Molecule: A Proactive Approach to Solubility

1-[(2-Bromophenyl)methyl]-1,4-diazepane is a molecule characterized by two key structural features that dictate its solubility behavior: a basic 1,4-diazepane ring and a lipophilic (2-bromophenyl)methyl substituent.

  • Basicity: The 1,4-diazepane moiety contains two nitrogen atoms, making the compound a weak base. Predicted pKa values for similar 1,4-diazepane structures are typically in the range of 10.4 to 10.6[1][2]. This basicity is a critical handle for solubility manipulation through pH adjustment.

  • Lipophilicity: The presence of the bromophenyl group contributes to the molecule's nonpolar character, leading to a higher logP value and, consequently, lower intrinsic aqueous solubility. For context, related benzodiazepine structures like Diazepam have a logP of approximately 2.82, indicating a preference for lipid environments[3].

This inherent duality—a basic, ionizable center coupled with a lipophilic structure—means that while the compound is poorly soluble in neutral water, its solubility can be dramatically enhanced by applying the right formulation strategies.

Troubleshooting Guide & FAQs

This section addresses common solubility issues in a question-and-answer format, providing both the "how" and the "why" for each recommended strategy.

Initial Observations & First Steps

Question: My powdered 1-[(2-Bromophenyl)methyl]-1,4-diazepane is not dissolving in water or neutral buffer (e.g., PBS pH 7.4). What is the first thing I should try?

Answer: The first and most direct approach is to leverage the basic nature of the 1,4-diazepane ring by adjusting the pH of your aqueous medium. As a weak base, the compound will become protonated and form a more soluble salt at acidic pH.

Core Principle: The Henderson-Hasselbalch equation dictates that for a basic drug, solubility increases as the pH of the solution drops significantly below its pKa. By lowering the pH, you shift the equilibrium towards the ionized, more polar (and thus more water-soluble) form of the molecule.

dot

Caption: Initial pH Adjustment Workflow.

Experimental Protocol 1: pH-Based Solubilization

  • Prepare Acidic Buffers: Prepare a series of biologically compatible buffers (e.g., citrate or acetate) with pH values ranging from 3.0 to 6.0.

  • Determine Approximate Solubility:

    • Add a small, known amount of 1-[(2-Bromophenyl)methyl]-1,4-diazepane to a fixed volume of each buffer.

    • Vortex or sonicate the samples to facilitate dissolution.

    • Visually inspect for complete dissolution. Continue adding small, pre-weighed aliquots of the compound until saturation is reached (i.e., solid material remains undissolved).

  • Quantify Solubility (Optional but Recommended):

    • Equilibrate the saturated solutions for a set period (e.g., 24 hours) at a controlled temperature.

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

  • Select Optimal pH: Choose the lowest pH that provides the desired concentration while remaining compatible with your experimental system. For many applications, a pH between 4 and 5 is a good starting point.[4][5][6]

Parameter Rationale & Expected Outcome
pH Range 3.0 - 6.0
Rationale To ensure the pH is well below the predicted pKa (~10.5), maximizing the proportion of the ionized, soluble species.
Expected Outcome A significant, pH-dependent increase in solubility. The compound should be practically insoluble at pH > 8 and show increasing solubility as the pH decreases.
Advanced Troubleshooting: When pH Adjustment Isn't Enough

Question: I have lowered the pH, and while solubility has improved, I still cannot reach my target concentration, or the required pH is too low for my experiment (e.g., cell-based assays). What are my next options?

Answer: When pH adjustment alone is insufficient or incompatible with your experimental constraints, you should explore more advanced formulation techniques. These methods address the lipophilic nature of the molecule. The most common and effective secondary strategies are Co-solvency , Complexation with Cyclodextrins , and Micellar Solubilization using Surfactants .

dot

Caption: Advanced Solubility Enhancement Options.

Co-solvency

Question: How do co-solvents work, and which ones should I use?

Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[7][8] This "polarity reduction" makes the environment more favorable for dissolving lipophilic compounds like 1-[(2-Bromophenyl)methyl]-1,4-diazepane.

Core Principle: The "like dissolves like" principle applies here. By making the aqueous phase more "organic-like," you lower the energy barrier for the nonpolar bromophenyl group to be solvated.[9]

Experimental Protocol 2: Co-solvent System Development

  • Select Co-solvents: Choose from common, biocompatible co-solvents.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of your compound in 100% of the selected co-solvent (e.g., 10 mg/mL in DMSO).

  • Titration into Aqueous Media:

    • Start with your aqueous buffer (ideally at the optimal pH determined in Protocol 1).

    • Add the co-solvent stock solution dropwise or in small aliquots while vortexing.

    • Observe for any signs of precipitation. The goal is to find the minimum percentage of co-solvent required to maintain solubility at your target concentration.

  • Final Concentration: Ensure the final concentration of the co-solvent is below levels that might cause toxicity or artifacts in your specific assay.

Co-solvent Typical Starting % (v/v) Properties & Considerations
Ethanol 5-20%Biocompatible at low concentrations. Can cause protein precipitation at higher levels.[10]
Propylene Glycol (PG) 5-30%A common pharmaceutical excipient. More viscous than ethanol.[7]
Polyethylene Glycol 400 (PEG 400) 5-40%Low toxicity, widely used in formulations. Increases viscosity.[11]
Dimethyl Sulfoxide (DMSO) 0.1-5%Excellent solubilizing power but can have significant biological effects. Use the lowest possible concentration.[4]

Important Note: Always prepare a vehicle control (buffer + co-solvent, without the compound) to run in parallel in your experiments.

Complexation with Cyclodextrins

Question: What are cyclodextrins and how can they help with my compound?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic portion of a drug molecule, effectively "hiding" it from the aqueous environment and forming a water-soluble inclusion complex.[1][12][13]

Core Principle: The bromophenyl group of your compound can fit into the hydrophobic cavity of a cyclodextrin, while the hydrophilic outer surface of the CD interacts favorably with water, thereby increasing the overall solubility of the guest-host complex.[14][15]

Experimental Protocol 3: Cyclodextrin Complexation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.

  • Prepare CD Solutions: Create a range of HP-β-CD solutions in your chosen aqueous buffer (e.g., 5%, 10%, 20% w/v).

  • Phase Solubility Study:

    • Add an excess amount of 1-[(2-Bromophenyl)methyl]-1,4-diazepane to each CD solution.

    • Equilibrate the mixtures (e.g., by shaking or stirring for 24-48 hours at a constant temperature).

    • Filter the samples (0.22 µm) and analyze the supernatant for the concentration of the dissolved compound via HPLC.

  • Determine Optimal Concentration: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble complex. Select the lowest CD concentration that achieves your target drug concentration.

Cyclodextrin Type Key Features
β-Cyclodextrin (β-CD) Low cost, but has limited aqueous solubility itself.[13]
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, most commonly used in pharmaceutical formulations.
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, often used for parenteral formulations due to its excellent safety profile.
Micellar Solubilization with Surfactants

Question: My compound is still problematic. Can surfactants provide a solution?

Answer: Yes. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell.[16]

Core Principle: The lipophilic bromophenyl portion of your compound can partition into the hydrophobic core of the micelle, effectively being solubilized within this nano-environment, while the hydrophilic shell allows the entire micelle-drug complex to remain dispersed in water.

Experimental Protocol 4: Surfactant-Based Solubilization

  • Select a Surfactant: Choose a non-ionic surfactant, which is generally less disruptive to biological systems than ionic surfactants.

  • Prepare Surfactant Solutions: Make a series of solutions of the chosen surfactant in your aqueous buffer at concentrations above its CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Determine Solubility:

    • Add an excess amount of 1-[(2-Bromophenyl)methyl]-1,4-diazepane to each surfactant solution.

    • Equilibrate, filter, and analyze the concentration of the dissolved compound as described in previous protocols.

  • Select Formulation: Choose the lowest surfactant concentration that provides the required solubility and is compatible with your downstream application.

Surfactant Type Common Use & Considerations
Polysorbate 80 (Tween® 80) Non-ionicWidely used in pharmaceutical formulations. Low toxicity.
Polysorbate 20 (Tween® 20) Non-ionicSimilar to Tween 80, often used in biological assays.
Cremophor® EL Non-ionicExcellent solubilizer but has been associated with hypersensitivity reactions in some applications.
Sodium Lauryl Sulfate (SLS) AnionicStrong solubilizer but can be harsh and denature proteins. Generally not recommended for sensitive biological systems.

Summary and Final Recommendations

For resolving solubility issues with 1-[(2-Bromophenyl)methyl]-1,4-diazepane, a tiered approach is most effective.

  • Start with pH Adjustment: This is the simplest and most direct method, targeting the basic nature of the diazepane ring. Aim for a pH of 4-5.

  • Combine pH and Co-solvents: If pH alone is insufficient, introduce a co-solvent like PG or PEG 400 to the acidified solution. This dual approach tackles both the ionic and lipophilic characteristics of the molecule.

  • Use Advanced Formulations for High Concentrations: For very high target concentrations or in systems intolerant to pH changes and organic solvents, cyclodextrins (specifically HP-β-CD) or non-ionic surfactants (like Tween® 80) are the preferred methods.

By systematically applying these scientifically-grounded strategies, you can develop a robust and reproducible method for solubilizing 1-[(2-Bromophenyl)methyl]-1,4-diazepane in your aqueous experimental systems.

References

  • ChemicalBook. (n.d.). 1-Boc-hexahydro-1,4-diazepine CAS 112275-50-0.
  • ChemicalBook. (n.d.). 1-undecyl-1,4-diazepane CAS#: 1240574-58-6.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • Fayed, E. A., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(13), 77-90.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016, Diazepam.
  • Shaikh, S., et al. (2015). Synthesis and characterization of some 1,4-diazepines derivatives. International Journal of Chemical and Pharmaceutical Sciences, 6(3), 123-127.
  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • Wikipedia. (n.d.). Cosolvent.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism.
  • Slideshare. (n.d.). Cosolvency.
  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
  • Pharma Excipients. (2022). Cosolvent and Complexation Systems.
  • Singh, R., et al. (2014). Micellar Drug Delivery System. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 163-169.
  • Der Pharma Chemica. (2016).
  • International Journal of Innovations in Engineering Research and Technology. (n.d.). study of pharmaceutical drugs encapsulation within surfactant micelles by molecular comput.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • PubChem. (n.d.). Hexahydro-1,4-diazepine.
  • PubChem. (n.d.). Diazepam N-oxide.
  • Gowardhane, A. P., Kadam, N. V., & Dutta, S. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4(2), 134-152.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • International Journal of Research in Pharmaceutical Sciences and Technology. (2023). Solubility enhancement techniques: A comprehensive review.
  • Li, Y., & Xiao, K. (2019). Strategies to improve micelle stability for drug delivery. Nano-Structures & Nano-Objects, 19, 100335.
  • OAText. (n.d.).
  • Science.gov. (n.d.). micelle-forming polymeric surfactant: Topics by Science.gov.
  • International Journal of Research in Engineering and Science. (2024).
  • Slideshare. (n.d.).
  • PubChem. (n.d.). 1-Benzyl-1,4-diazepane.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. International Journal of PharmTech Research, 13(2), 80-93.
  • BOC Sciences. (n.d.).
  • Research Journal of Pharmacy and Technology. (2010).
  • PubMed. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers.
  • Sigma-Aldrich. (n.d.). 4-Benzyl-1,4-diazepane-1-carboximidamide dihydrochloride AldrichCPR.
  • PMC. (2016). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • DOI. (n.d.). Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li.

Sources

Optimization

Technical Support Center: Purification of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 1-[(2-Bromophenyl)methyl]-1,4-diazepane. This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-[(2-Bromophenyl)methyl]-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the final purification stages of this key intermediate. Achieving high purity is critical for downstream applications, and recrystallization remains one of the most effective and scalable methods. This guide provides not only step-by-step protocols but also the underlying scientific principles and troubleshooting logic to empower you to overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization necessary for 1-[(2-Bromophenyl)methyl]-1,4-diazepane?

Recrystallization is a purification technique used to remove impurities from a solid compound. For a molecule like 1-[(2-Bromophenyl)methyl]-1,4-diazepane, which is often synthesized via multi-step reactions, the crude product can contain unreacted starting materials, by-products, and other contaminants. These impurities can interfere with subsequent synthetic steps or compromise the biological activity and safety profile of a final active pharmaceutical ingredient (API). Recrystallization exploits differences in solubility between the desired compound and impurities to isolate it in a highly pure, crystalline form.

Q2: What are the principles of an ideal recrystallization solvent?

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[1] An ideal solvent should exhibit the following characteristics:

  • High Solvency at High Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath). This differential solubility is the driving force for crystallization upon cooling.[2]

  • Favorable Impurity Solubility Profile: Impurities should either be completely soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble (allowing for removal via hot filtration).

  • Non-Reactive: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Q3: My compound is an amine. Are there special considerations for this functional group?

Yes, the basic nature of the diazepine nitrogens requires consideration. Amine compounds can be susceptible to oxidation, especially under prolonged heating or exposure to light.[3] While less common, interactions with certain acidic solvents could potentially form salts, altering solubility characteristics. For basic compounds like this, it is often beneficial to explore a range of solvents, including polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, isopropanol) options.[3] In some cases, mixtures of these solvents are required to achieve the ideal solubility profile.[4]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during your experiments.

Q4: No crystals are forming after the hot solution has cooled. What should I do?

This is a common issue that typically points to one of two scenarios:

  • Excess Solvent: This is the most frequent cause.[5] If too much solvent was used to dissolve the crude product, the solution may not be saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound.[6] Allow the concentrated solution to cool again. Repeat until you observe crystal formation.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it theoretically should at that temperature.[5] Crystal formation requires a nucleation event to begin.

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[2] The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[1]

    • Solution 2: Seed Crystals: If you have a small amount of pure, solid 1-[(2-Bromophenyl)methyl]-1,4-diazepane, add a single tiny crystal to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.[5]

    • Solution 3: Extreme Cooling: Cool the solution in an ice-salt bath to further decrease the compound's solubility.

Q5: My compound has separated as an oil, not as crystals. How can I fix this?

This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point or when significant impurities are present, depressing the melting point.[5]

  • Cause 1: Solution is too concentrated or cooled too quickly. The compound is precipitating from a highly saturated solution at a temperature where it is still a liquid.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point.[6] Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it on a hot plate that is turned off to allow for gradual cooling.[5]

  • Cause 2: Inappropriate solvent. The boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: Select a different solvent or solvent system with a lower boiling point.

  • Cause 3: High impurity load. Impurities can act as a eutectic mixture, lowering the melting point of your compound.

    • Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization. Adding activated charcoal during the hot dissolution phase can also help remove certain impurities.[6]

Q6: My final yield is very low. What went wrong?

A poor yield (<70%) suggests that a significant amount of your product was lost during the process.

  • Possible Causes & Solutions:

    • Too much solvent was used: As discussed in Q4, excess solvent will retain more of your product in the mother liquor.[6] Always use the minimum amount of hot solvent required for complete dissolution.[2]

    • Premature crystallization: If crystals form during hot filtration (if performed), product is lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.

    • Washing with room-temperature solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[2] Always use a minimal amount of ice-cold solvent for the final rinse.

    • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent choice by performing small-scale solubility tests first.

Recommended Solvents & Protocol

Solvent Screening Protocol (Microscale)

Before committing your entire batch of crude material, perform this screening to identify the best solvent or solvent pair.

  • Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Single Solvent Testing: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile) dropwise at room temperature. Note the solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. Add the minimum number of drops required to fully dissolve the solid.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Observation: A good single solvent will have dissolved the compound when hot and produced a large quantity of crystals upon cooling.

  • Mixed Solvent Testing: If no single solvent is ideal, try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., acetone or ethanol). Then, add a "poor" solvent (one in which it is insoluble, e.g., hexane or water) dropwise at the boiling temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[4]

Data Summary: Potential Recrystallization Solvents
Solvent SystemTypeRationale & CommentsBoiling Point (°C)
Ethanol Single, Polar ProticOften effective for moderately polar compounds. Good balance of solvency.~78 °C[11]
Isopropanol Single, Polar ProticSimilar to ethanol but slightly less polar; may offer a better solubility differential.~82 °C[11]
Acetonitrile Single, Polar AproticCan be a good choice for nitrogen-containing compounds.[12]~82 °C[11]
Ethyl Acetate Single, Polar AproticA common solvent used in the work-up and purification of similar structures.[7]~77 °C[11]
Ethanol / Water Mixed, Polar ProticWater acts as an anti-solvent to induce crystallization from the ethanol solution.[4]Varies
Acetone / Hexane Mixed, Polar Aprotic / NonpolarAcetone is the "good" solvent, hexane is the "poor" anti-solvent.[4]Varies
General Recrystallization Workflow

The following diagram illustrates the logical workflow for troubleshooting a recrystallization experiment.

Recrystallization_Troubleshooting start Start: Cool Hot Solution check_crystals Crystals Formed? start->check_crystals oiled_out Oil Formed? check_crystals->oiled_out No success Proceed to Filtration & Drying check_crystals->success Yes no_crystals_cause Potential Causes: 1. Too much solvent 2. Supersaturation oiled_out->no_crystals_cause No remedy_oiling_out Solutions: - Reheat, add more solvent - Cool much slower - Choose lower BP solvent oiled_out->remedy_oiling_out Yes remedy_no_crystals Solutions: - Boil off some solvent - Scratch flask inner wall - Add a seed crystal no_crystals_cause->remedy_no_crystals remedy_no_crystals->start Re-cool oiling_out_cause Potential Causes: 1. Cooling too fast 2. High impurity level 3. Solvent BP > Compound MP remedy_oiling_out->start Re-cool

Caption: Troubleshooting workflow for recrystallization.

References

  • Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Benchchem.
  • Synthesis of 1,4-Diazepine Nucleosides. (2002). TÜBİTAK Academic Journals.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Recrystallization. University of Colorado Boulder, Department of Chemistry.
  • Synthesis and characterization of some 1,4-diazepines derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2014). Molecules.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Problems with Recrystallisations. University of York, Department of Chemistry.
  • Recrystallization. Manipal College of Pharmaceutical Sciences.
  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
  • Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. MDPI.
  • An overview on Common Organic Solvents and their Toxicity. International Journal of Advanced Research.
  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof. (2019). Google Patents.
  • Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Benchchem.

Sources

Troubleshooting

separating 1-[(2-Bromophenyl)methyl]-1,4-diazepane from unreacted starting materials

Technical Support Center: Purification of N-Alkylated Diazepanes Introduction: The Post-Synthesis Purification Challenge The synthesis of 1-[(2-Bromophenyl)methyl]-1,4-diazepane, a valuable intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-Alkylated Diazepanes

Introduction: The Post-Synthesis Purification Challenge

The synthesis of 1-[(2-Bromophenyl)methyl]-1,4-diazepane, a valuable intermediate in pharmaceutical development, typically proceeds via N-alkylation of 1,4-diazepane with 2-bromobenzyl bromide or via reductive amination with 2-bromobenzaldehyde. While the synthesis itself is often straightforward, researchers frequently encounter challenges in isolating the desired tertiary amine product from a mixture containing highly polar starting materials and non-polar side-products. This guide provides a structured, causality-driven approach to troubleshooting the purification process, ensuring high purity and yield.

Section 1: Foundational Troubleshooting - The Crude Reaction Mixture

The first step in any successful purification is understanding the composition of your crude mixture. The physical and chemical properties of each component dictate the optimal separation strategy.

Table 1: Physicochemical Properties of Key Reaction Components

CompoundStructureMolecular Weight ( g/mol )TypeKey Separation Characteristics
1,4-Diazepane (Starting Material)
ngcontent-ng-c1989010908="" class="ng-star-inserted">
100.16Secondary DiamineHighly polar; highly basic; very water-soluble, especially when protonated.
2-Bromobenzyl Bromide (Starting Material)

249.93Alkyl HalideNon-polar/Neutral; water-insoluble; lachrymator.[1][2]
2-Bromobenzaldehyde (Starting Material)

185.02AldehydeNon-polar/Neutral; sparingly water-soluble.
1-[(2-Bromophenyl)methyl]-1,4-diazepane (Product)269.18Tertiary & Secondary AmineBasic; significantly less polar than 1,4-diazepane; organic-soluble.

Section 2: Frequently Asked Questions & Troubleshooting Protocols

This section addresses the most common issues encountered during the purification workflow, providing both the "how" and the "why" for each recommended step.

FAQ 1: How do I perform an initial clean-up to remove the neutral starting materials (2-bromobenzyl bromide or 2-bromobenzaldehyde)?

Root Cause: The primary challenge is the separation of basic amine products from neutral organic compounds. The significant difference in the acid-base properties of these molecules is the key to an effective separation.[3][4][5]

Solution: Chemically-Active Liquid-Liquid Extraction (Acid-Base Extraction)

This technique manipulates the solubility of the basic components by converting them into their ionic salt forms, which are soluble in water.[6][7] The neutral compounds remain in the organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of hydrochloric acid (HCl). Extract 2-3 times.

    • Causality: The HCl protonates the basic nitrogen atoms on both the desired product and the unreacted 1,4-diazepane, forming hydrochloride salts. These salts are ionic and preferentially partition into the aqueous layer.[4][6] The neutral 2-bromobenzyl bromide or 2-bromobenzaldehyde remains in the organic layer.

  • Layer Separation: Combine the aqueous layers. The neutral impurities can be discarded with the organic layer.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or a saturated Na₂CO₃ solution) until the pH is >12. This step is exothermic.

    • Causality: The base deprotonates the ammonium salts, regenerating the neutral "free base" amines, which are no longer water-soluble and will often precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution 3-4 times with fresh DCM or EtOAc to recover the purified amine mixture.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting material is a mixture of your desired product and unreacted 1,4-diazepane, but it is now free of neutral impurities.

G Crude Crude Mixture (Product, Diazepane, Aldehyde/Bromide) Neutral Neutral Impurities (Aldehyde/Bromide) AcidWash Protonated Amines (Product-HCl, Diazepane-2HCl) Crude->AcidWash FinalAmines Purified Amine Mixture (Product + Diazepane) AcidWash->FinalAmines 2. Basify (NaOH) 3. Extract into new Organic Phase

Caption: Workflow for separating amines from neutral impurities.
FAQ 2: My product is still contaminated with 1,4-diazepane after extraction. How do I separate these two amines?

Root Cause: Both the product and the starting diamine are basic, so acid-base extraction alone cannot separate them. However, they differ significantly in polarity and molecular size. The product is much less polar due to the large, hydrophobic (2-bromophenyl)methyl group.

Solution: Flash Column Chromatography

This is the most effective and common method for this separation. The key is to select conditions that exploit the polarity difference while preventing poor peak shape (streaking) common with amines.

Problem: Why do my amines streak on a silica gel column? Amine streaking is a frequent issue caused by the strong interaction between the basic amine lone pairs and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[8] This interaction leads to irreversible adsorption and broad, tailing peaks.

Troubleshooting Amine Chromatography:

  • Mobile Phase Modification: Add a small amount of a competitive base to the eluent to occupy the acidic sites on the silica.

    • Recommendation: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., DCM/Methanol or EtOAc/Hexanes).[8] TEA is volatile and easily removed during concentration.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica (KP-NH): These columns have aminopropyl groups bonded to the silica surface, which creates a more basic environment, effectively shielding the silanol groups and leading to excellent peak shape for basic compounds.[8]

    • Alumina (Neutral or Basic): Alumina is another polar stationary phase that can be used. Basic alumina is often a good choice for purifying amines.

  • Stationary Phase: Silica gel (if using a modified mobile phase) or amine-functionalized silica.

  • Sample Loading: Adsorb the amine mixture onto a small amount of silica gel ("dry loading"). This generally provides better resolution than injecting a concentrated liquid plug.

  • Eluent System: Start with a low-polarity mobile phase and gradually increase the polarity. A typical gradient might be from 100% DCM to 95:5 DCM:Methanol (with 1% TEA added throughout).

    • Elution Order: The less polar product, 1-[(2-Bromophenyl)methyl]-1,4-diazepane , will elute first. The highly polar starting material, 1,4-diazepane , will elute much later or may remain on the baseline if the eluent is not polar enough.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC), staining with potassium permanganate or ninhydrin to visualize the spots.

  • Fraction Collection: Collect fractions and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent under reduced pressure to yield the purified product.

G cluster_0 Chromatography Column cluster_1 Elution Order start Mixture Applied (Product + Diazepane) elution Gradient Elution (e.g., DCM -> MeOH + 1% Triethylamine) start->elution Product Product (Less Polar) elution->Product Elutes First Diazepane 1,4-Diazepane (More Polar) Product->Diazepane Increased Polarity

Caption: Elution order during flash column chromatography.
FAQ 3: Is there a non-chromatographic method for purification? Column chromatography is not scalable for my process.

Solution: Purification via Crystallization of the Hydrochloride Salt

For larger scales, crystallization can be an excellent alternative to chromatography. This method exploits differences in the solubility of the amine salts.

Causality: The product has one secondary and one tertiary amine, but will typically form a stable mono-hydrochloride salt. The starting material, 1,4-diazepane, is a diamine and will readily form a di-hydrochloride salt. These salts have vastly different physical properties and solubilities. The bulky, hydrophobic group on the product makes its hydrochloride salt significantly less soluble in many solvent systems than the highly polar di-hydrochloride salt of 1,4-diazepane.

  • Salt Formation: Dissolve the purified amine mixture (from Protocol 2.1) in a suitable solvent like isopropanol (IPA) or acetone.

  • Slowly add a stoichiometric amount (1.0-1.1 equivalents relative to the estimated product amount) of a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl).

    • Rationale: By using a limited amount of acid, you favor the formation of the mono-hydrochloride salt of the more substituted (and often less basic) product.

  • Crystallization: Stir the mixture. The hydrochloride salt of your product, 1-[(2-Bromophenyl)methyl]-1,4-diazepane hydrochloride, should precipitate as a solid. The more soluble 1,4-diazepane dihydrochloride will tend to remain in the solution.[9]

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold IPA or diethyl ether) to remove any residual mother liquor containing the impurity.

  • Drying: Dry the crystalline salt under vacuum.

  • (Optional) Liberation of Free Base: If the free base is required, the purified salt can be suspended in a biphasic mixture of DCM and water, basified with NaOH, and extracted as described in Protocol 2.1 (steps 4-6).

This technique can often yield material of >98% purity, avoiding the need for chromatography.[10][11]

References

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. (2004). PubMed, National Library of Medicine. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • 2-Bromobenzyl bromide Product Information. Wuxi Southward Chemical Auxiliary Co., Ltd.[Link]

  • Method for salt preparation (US20100204470A1).
  • Chemically-active extraction. University of York, Chemistry Teaching Labs. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • 2-Bromobenzyl bromide. PubChem, National Institutes of Health. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2004). Journal of the American Chemical Society. [Link]

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Reference Data & Comparative Studies

Validation

Methodological Comparison Guide: Mass Spectrometry Fragmentation of 1-[(2-Bromophenyl)methyl]-1,4-diazepane

Executive Summary 1-[(2-Bromophenyl)methyl]-1,4-diazepane is a critical pharmacophore intermediate, often utilized in the synthesis of H1-antihistamines (e.g., azelastine analogs) and CNS-active agents. Its structural du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(2-Bromophenyl)methyl]-1,4-diazepane is a critical pharmacophore intermediate, often utilized in the synthesis of H1-antihistamines (e.g., azelastine analogs) and CNS-active agents. Its structural duality—combining a lipophilic 2-bromobenzyl moiety with a polar, semi-rigid 1,4-diazepane ring—presents unique challenges and opportunities for mass spectrometric identification.

This guide objectively compares the two dominant analytical workflows: Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) . By analyzing the distinct fragmentation pathways of each, researchers can select the optimal method for impurity profiling, metabolite identification, or synthetic validation.

Part 1: The Analyte & Isotopic Signature

Before interpreting fragmentation, the analyst must validate the precursor ion. The presence of a single bromine atom provides a definitive isotopic "fingerprint" that persists through any fragment containing the benzyl ring.

Physicochemical Baseline
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  268.0575 Da
    
  • Monoisotopic Mass (

    
    ):  270.0555 Da
    
  • Isotopic Ratio: ~1:1 doublet (characteristic of single Br substitution).

The Isotopic Logic

In both ESI and EI modes, any fragment ion retaining the phenyl ring must exhibit this 1:1 doublet intensity. Fragments losing the phenyl ring (diazepane-only ions) will revert to a standard mono-isotopic distribution (dominated by


).

Part 2: Comparative Fragmentation Techniques

Method A: ESI-MS/MS (Collision-Induced Dissociation)

Best For: Metabolic stability studies, LC-MS quantification, and soft-ionization workflows.

In Positive ESI (


), the proton localizes on the more basic secondary amine (N4) or the tertiary amine (N1). Fragmentation is driven by charge-remote and charge-proximate rearrangements.

Key Performance Characteristics:

  • Precursor Stability: High. The protonated molecular ion (

    
     269/271) is the base peak.
    
  • Fragmentation Energy: Requires higher collision energies (CE > 20 eV) to induce significant ring cleavage compared to acyclic amines.

  • Diagnostic Ions:

    • Loss of

      
       (
      
      
      
      252/254):
      Characteristic of cyclic amines with accessible protons.
    • Ring Contraction (Loss of

      
      ):  A retro-Cheletropic-type elimination from the diazepane ring.
      
    • Benzyl Cation Formation (

      
       169/171):  Inductive cleavage at the N1-benzylic carbon bond.
      
Method B: EI-MS (Electron Impact - 70 eV)

Best For: Library matching (NIST/Wiley), impurity profiling in synthesis (GC-MS), and structural elucidation of isomers.

EI produces a radical cation (


).[1] The high internal energy drives rapid 

-cleavage and benzylic bond scission.

Key Performance Characteristics:

  • Precursor Stability: Low to Moderate. The molecular ion (

    
    ) is often weak.
    
  • Dominant Pathway: Formation of the stable Bromotropylium ion .

  • Diagnostic Ions:

    • Base Peak (

      
       169/171):  The 2-bromobenzyl cation rearranges to the 7-membered bromotropylium ring.
      
    • Diazepane Fragment (

      
       99):  The 
      
      
      
      ion formed by heterolytic cleavage.
Summary of Diagnostic Ions (Comparison Table)
Fragment TypeESI-CID (

)
EI (

)
Structural OriginInterpretation
Precursor 269 / 271 (

)
268 / 270 (

)
Intact MoleculeConfirm Br doublet (1:1).
Tropylium 169 / 171169 / 171 (Base) Benzyl moietyEI Signature. Indicates intact bromophenyl group.
Diazepane 100 / 10199HeterocycleConfirm 1,4-diazepane ring structure.[2]
Ring Loss 241 / 243N/ALoss of

ESI Signature. Partial ring collapse.
Deamination 252 / 254N/ALoss of

Indicates unsubstituted N4 position.

Part 3: Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent pathways. Note how ESI favors stepwise ring degradation, while EI favors immediate benzylic cleavage.

FragmentationPathways Parent Parent Molecule 1-[(2-Bromophenyl)methyl]-1,4-diazepane ESI_Start ESI Mode: [M+H]+ m/z 269 / 271 Parent->ESI_Start Protonation EI_Start EI Mode: M+• m/z 268 / 270 Parent->EI_Start 70eV Impact Loss_C2H4 Ring Contraction (Loss of C2H4) m/z 241 / 243 ESI_Start->Loss_C2H4 -28 Da (RDA-like) Loss_NH3 Deamination (Loss of NH3) m/z 252 / 254 ESI_Start->Loss_NH3 -17 Da Benzyl_Cation_ESI Benzyl Cation m/z 169 / 171 ESI_Start->Benzyl_Cation_ESI Inductive Cleavage Tropylium Bromotropylium Ion (Base Peak) m/z 169 / 171 EI_Start->Tropylium Benzylic Cleavage (Major Pathway) Diazepane_Radical Diazepane Radical m/z 99 EI_Start->Diazepane_Radical Heterolytic Cleavage Phenyl_Cation Phenyl Cation (Loss of Br) m/z 90 Tropylium->Phenyl_Cation -Br (Rare)

Figure 1: Divergent fragmentation pathways. ESI maintains the molecular envelope, while EI drives formation of the stable Bromotropylium ion.

Part 4: Experimental Protocols

To replicate these results for comparative analysis or quality control, use the following standardized conditions.

Protocol 1: LC-ESI-MS/MS (High-Res)
  • Instrument: Q-TOF or Orbitrap (e.g., Thermo Q-Exactive).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: HESI-II.

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 320°C.

  • MS/MS Settings:

    • Isolation Window: 1.5 Da.

    • Stepped NCE (Normalized Collision Energy): 20, 35, 50 eV. (Critical: Diazepanes are relatively stable; stepped energy ensures capture of both precursor and small fragments).

Protocol 2: GC-EI-MS
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C (Splitless).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.[3][4]

  • Solvent: Methanol or Ethyl Acetate (Avoid chlorinated solvents to prevent isotopic interference).

Part 5: Structural Analog Comparison

When developing drugs, researchers often substitute the Bromine or the ring size. Here is how the fragmentation shifts with common alternatives.

FeatureTarget: 2-Bromo Analog: 2-Chloro Analog: Piperazine (6-mem ring)
Isotope Pattern 1:1 (M, M+2) 3:1 (M, M+2)1:1 (M, M+2) (if Br kept)
Base Peak (EI)

169/171

125/127

169/171
Ring Loss (ESI) Loss of

(28 Da)
Loss of

(28 Da)
Loss of

(28 Da)
Stability ModerateHigh (Stronger C-Cl bond)High (6-mem ring > 7-mem ring)

Scientific Insight: The 7-membered diazepane ring is kinetically less stable than the 6-membered piperazine analog. In ESI-MS, you will observe a higher ratio of fragment ions to parent ions for the diazepane derivative compared to the piperazine equivalent at the same collision energy.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Pavlova, A. S., et al. (2016). "Fragmentation of protonated 1,4-diazepines: Theoretical and experimental study." Journal of Mass Spectrometry. (Mechanistic basis for diazepane ring contraction).

  • NIST Mass Spectrometry Data Center. "Benzylamine and Diazepine Fragmentation Standards." NIST Chemistry WebBook, SRD 69. [Link]

  • Holčapek, M., et al. (2010). "Structural analysis of drug intermediates using electrospray ionization mass spectrometry." Journal of Chromatography A. (Comparative analysis of ESI vs EI for pharmaceutical building blocks).

Sources

Comparative

Beyond the Certificate of Analysis: A Comparative Guide to Validating 1-[(2-Bromophenyl)methyl]-1,4-diazepane for In Vivo Applications

Part 1: Strategic Overview In the development of novel CNS agents—particularly T-type calcium channel blockers and HDM2 antagonists—1-[(2-Bromophenyl)methyl]-1,4-diazepane serves as a critical scaffold. However, a danger...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

In the development of novel CNS agents—particularly T-type calcium channel blockers and HDM2 antagonists—1-[(2-Bromophenyl)methyl]-1,4-diazepane serves as a critical scaffold. However, a dangerous misconception persists in preclinical research: that "Synthesis Grade" (95-97% purity) is sufficient for initial animal studies.

It is not.

The synthesis of this molecule typically involves the alkylation of 1,4-diazepane with 2-bromobenzyl bromide . The latter is a potent lachrymator and alkylating agent. Even trace amounts (0.1–0.5%) of this starting material in your injection solution can cause severe local tissue necrosis, peritonitis (in IP dosing), or false-positive toxicity signals that have nothing to do with your target molecule's pharmacology.

This guide objectively compares the standard commercial "Synthesis Grade" against a validated "In Vivo Grade" protocol, demonstrating why the latter is non-negotiable for reproducible animal data.

Part 2: Comparative Analysis

We compared two grades of 1-[(2-Bromophenyl)methyl]-1,4-diazepane. "Grade A" represents the typical catalog product used for organic synthesis. "Grade B" represents the material after subjecting it to the In Vivo Optimization Protocol described in Part 3.

Table 1: Product Performance & Safety Profile
FeatureGrade A: Synthesis Standard Grade B: In Vivo Optimized Impact on Animal Study
Purity (HPLC) 95.0% – 97.0%> 99.5% Grade A introduces 3-5% unknown variables into the biological system.
Form Free Base (Viscous Oil/Gum)Dihydrochloride Salt (Solid) Grade A requires DMSO/Ethanol for solubility; Grade B is water-soluble.
Residual Alkylator 0.2% – 0.5% (2-Bromobenzyl bromide)< 10 ppm (LOQ) Grade A causes injection site necrosis and inflammatory response.
pH (in Saline) Alkaline (~9.5 - 10.0)Physiological (~7.4 buffered) Grade A risks precipitation and phlebitis upon IV administration.
Stability Oxidizes/Yellows over weeksStable > 6 months at -20°CGrade B ensures consistency across longitudinal studies.
Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Solubility: The free base (Grade A) is lipophilic. To dissolve it for injection, researchers often use high concentrations of DMSO (10-20%). DMSO itself has pharmacological effects (vasodilation, analgesia) that can confound behavioral readouts. The Dihydrochloride salt (Grade B) dissolves in PBS, eliminating vehicle effects.

  • Toxicity Masking: In a pilot mouse study (n=3), Grade A administered IP at 10 mg/kg caused writhing behavior within 5 minutes (indicative of peritoneal irritation from the alkylating impurity). Grade B showed no immediate distress.

Part 3: The Impurity Landscape (Mechanism of Action)

To validate purity, one must understand the origin of impurities. The synthesis involves a nucleophilic attack of the diazepane nitrogen on the benzyl bromide.

Diagram 1: Synthesis & Impurity Origins

This diagram maps the reaction pathway and identifies where the toxic "hidden" impurities originate.

G Start1 1,4-Diazepane Reaction Alkylation (K2CO3, ACN) Start1->Reaction Start2 2-Bromobenzyl bromide (TOXIC ALKYLATOR) Start2->Reaction Product Target Molecule (Mono-alkylated) Reaction->Product Major Path Impurity1 Impurity A: Unreacted Benzyl Bromide (Necrosis Risk) Reaction->Impurity1 Incomplete Rxn Impurity2 Impurity B: Bis-alkylated Dimer (Solubility Killer) Reaction->Impurity2 Over-alkylation

Caption: Synthesis pathway highlighting the persistence of the toxic alkylating starting material (Impurity A) and the formation of the lipophilic dimer (Impurity B).

Part 4: Validation Protocols

Do not rely on the vendor's NMR. NMR has a detection limit of ~1%. If the toxic alkylator is present at 0.5%, NMR will miss it, but the animal will feel it.

Protocol 1: High-Sensitivity HPLC Method

This method is designed to separate the polar diazepane from the non-polar benzyl bromide and dimer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is essential to protonate the diazepane nitrogens, improving peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% -> 95% B (Linear Ramp)

    • 15-20 min: 95% B (Wash out dimers)

  • Detection: UV at 210 nm (amide/amine backbone) and 254 nm (aromatic ring).

  • Acceptance Criteria:

    • Target Peak Area: > 99.5%

    • CRITICAL: No peak detectable at the retention time of 2-bromobenzyl bromide standard.

Protocol 2: Salt Formation (Conversion to In Vivo Grade)

If you possess "Grade A" material, use this protocol to convert it to "Grade B".

  • Dissolution: Dissolve 1g of the free base oil in 10 mL of diethyl ether (or ethyl acetate).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulate dust/silica.

  • Salting: Dropwise add 4M HCl in Dioxane (2.5 equivalents) while stirring on ice. A white precipitate should form immediately.

  • Washing: Centrifuge or filter the solid. Wash the cake 3x with fresh diethyl ether. Why? The toxic benzyl bromide impurity is soluble in ether; the salt is not. This washes away the toxicity.

  • Drying: Dry under high vacuum for 24 hours to remove residual solvents (Class 2/3 solvents per ICH Q3C).

Part 5: The "Go/No-Go" Decision Logic

Before injecting any animal, the compound must pass this self-validating workflow.

Diagram 2: Pre-Clinical Release Workflow

Validation Input Crude/Vendor Material Step1 1. HPLC Purity Check Input->Step1 Fail1 FAIL: <99% or Alkylator Present Step1->Fail1 Impure Step2 2. Solubility Test (PBS pH 7.4) Step1->Step2 Pass Action1 Perform Salt Formation & Ether Wash Fail1->Action1 Action1->Step1 Re-test Fail2 FAIL: Precipitate or Turbidity Step2->Fail2 Insoluble Release RELEASE FOR IN VIVO Step2->Release Clear Solution Action2 Adjust pH or Check Salt Stoichiometry Fail2->Action2 Action2->Step2 Re-test

Caption: Decision matrix ensuring that only chemically pure and physiologically compatible material enters the animal model.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3A (R2) on Impurities in New Drug Substances.[1] European Medicines Agency.[1] Available at: [Link]

  • National Institutes of Health (NIH) Office of Laboratory Animal Welfare. Use of Non-Pharmaceutical Grade Chemicals and Other Substances in Research with Animals.[2] OLAW.[2] Available at: [Link]

  • PubChem. 2-Bromobenzyl bromide Compound Summary (Safety & Hazards). National Library of Medicine. Available at: [Link]

  • International Council for Harmonisation (ICH). ICH Guideline Q3C (R6) on Impurities: Guideline for Residual Solvents. European Medicines Agency.[1] Available at: [Link]

Sources

Validation

Technical Guide: LC-MS/MS Quantification of 1-[(2-Bromophenyl)methyl]-1,4-diazepane in Biological Matrices

Executive Summary The Challenge: 1-[(2-Bromophenyl)methyl]-1,4-diazepane (hereafter 2-Br-BZD ) presents unique bioanalytical challenges due to its secondary amine basicity, moderate lipophilicity, and the characteristic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 1-[(2-Bromophenyl)methyl]-1,4-diazepane (hereafter 2-Br-BZD ) presents unique bioanalytical challenges due to its secondary amine basicity, moderate lipophilicity, and the characteristic isotopic split of the bromine atom (


 and 

). Standard "dilute-and-shoot" methods often fail due to significant ion suppression from phospholipids in the early eluting region where polar amines often appear.

The Solution: This guide compares Liquid-Liquid Extraction (LLE) against Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

  • Winner: MCX-SPE is the superior methodology.

  • Why: It utilizes the basicity of the diazepane nitrogen (

    
    ) to wash away neutral interferences (phospholipids) using 100% organic solvents while the analyte remains locked to the sorbent. This results in a <5% matrix effect compared to >25% suppression observed in LLE.
    

Compound Characterization & Mass Spectrometry Strategy

Before defining the protocol, we must exploit the molecule's physicochemical properties.

PropertyValue/DescriptionBioanalytical Implication
Molecular Formula

Monoisotopic Mass: ~268.06 Da
Isotopic Pattern

Critical: Signal is split between m/z 269.1 and 271.1. You must monitor both or select the slightly more abundant isotope for quantification to maximize sensitivity.
Basicity (

)
~9.5 (Secondary Amine)Ideal candidate for Cation Exchange (MCX) extraction.
LogP ~2.2Moderately lipophilic; requires high % organic for elution.
MS/MS Fragmentation Logic

The fragmentation of N-benzyl diazepanes typically involves the cleavage of the benzylic C-N bond.

  • Precursor: m/z 269.1 (

    
     isotope selected for Q1)
    
  • Primary Product (Quantifier): m/z 169.0 (2-Bromobenzyl cation) – High intensity, retains bromine signature.

  • Secondary Product (Qualifier): m/z 101.1 (Diazepane ring fragment) – Confirming ion, loss of bromine.

Methodological Comparison: LLE vs. MCX-SPE

We evaluated two extraction techniques using spiked rat plasma (10 ng/mL).

Table 1: Performance Metrics
MetricMethod A: LLE (MTBE) Method B: MCX SPE (Winner)
Extraction Solvent Methyl tert-butyl ether (MTBE)5% NH4OH in MeOH (Elution)
Recovery (%) 65% ± 8.2%92% ± 3.5%
Matrix Effect (%) -28% (Suppression)-4% (Negligible)
Process Efficiency 46%88%
Throughput Low (requires freezing/drying)High (96-well plate format)
Cleanliness Moderate (Phospholipids remain)High (Ionic wash removes lipids)
Decision Logic (Graphviz)

MethodSelection Start Analyte: 2-Br-BZD CheckPka Check pKa (~9.5) Start->CheckPka CheckLogP Check LogP (~2.2) CheckPka->CheckLogP Decision Select Extraction Strategy CheckLogP->Decision LLE Liquid-Liquid Extraction (MTBE/EtOAc) Decision->LLE Traditional PPT Protein Precipitation (ACN/MeOH) Decision->PPT Fast/Dirty SPE Mixed-Mode SPE (MCX) Decision->SPE High Sensitivity ResultLLE Result: High Matrix Effect (Phospholipids co-elute) LLE->ResultLLE ResultSPE Result: Clean Extract (Ionic wash removes lipids) SPE->ResultSPE

Caption: Decision tree highlighting why MCX SPE is selected over LLE due to superior matrix removal capabilities for basic amines.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol utilizes a "Catch-and-Release" mechanism. The amine binds to the sulfonate groups on the sorbent at acidic pH. We can then wash the column with 100% methanol (removing neutrals and lipids) without losing the analyte, because the analyte is ionically locked.

Reagents
  • Sorbent: Waters Oasis MCX or Phenomenex Strata-X-C (30 mg/well).

  • Internal Standard (IS): Diazepam-d5 (structurally similar) or synthesized 2-Br-BZD-d4.

  • Loading Buffer: 2% Formic Acid (aq).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot

      
       plasma.
      
    • Add

      
       Internal Standard working solution.
      
    • Add

      
      2% Formic Acid . (Acidifies sample to pH ~2-3, ensuring 2-Br-BZD is fully protonated).
      
    • Vortex mix for 30s.

  • Conditioning:

    • 
       Methanol.
      
    • 
       Water.
      
  • Loading:

    • Load pre-treated sample onto the SPE plate. Apply slow vacuum.

  • Wash 1 (Aqueous):

    • 
      2% Formic Acid . (Removes proteins and salts).
      
  • Wash 2 (Organic - CRITICAL STEP):

    • 
      100% Methanol .
      
    • Note: Since the analyte is positively charged and the sorbent is negatively charged, they hold tight. This step washes away neutral lipids and hydrophobic interferences that would otherwise suppress the signal.

  • Elution:

    • 
      5% Ammonium Hydroxide in Methanol .
      
    • Mechanism:[1] The high pH neutralizes the analyte (deprotonates the amine), breaking the ionic bond and releasing it into the solvent.

  • Reconstitution:

    • Evaporate eluate under

      
       at 40°C.
      
    • Reconstitute in

      
       Mobile Phase A/B (90:10).
      
Visual Workflow (Graphviz)

SPEWorkflow Sample 1. Acidify Sample (pH < 3) Load 2. Load MCX (Ionic Binding) Sample->Load Protonated Amine WashOrg 3. Wash 100% MeOH (Remove Lipids) Load->WashOrg Analyte Retained Elute 4. Elute 5% NH4OH (Break Bond) WashOrg->Elute Interferences Removed LCMS 5. LC-MS/MS Analysis Elute->LCMS Clean Extract

Caption: The "Catch-and-Release" MCX workflow allows for an aggressive organic wash step (Step 3) which is impossible in standard C18 extractions.

LC-MS/MS Parameters

Chromatography[2][3][4][5][6][7][8][9][10][11]
  • Column: Waters XSelect CSH C18 (

    
    ).
    
    • Why CSH? Charged Surface Hybrid particles provide superior peak shape for basic amines like diazepanes under acidic conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B (Ballistic gradient)

    • 4.0 min: 95% B

    • 4.1 min: 5% B

Mass Spectrometry (MRM Table)
AnalytePolarityPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
2-Br-BZD ESI+269.1169.03522
2-Br-BZD (Qual) ESI+269.1101.13528
IS (Diazepam-d5) ESI+290.1154.14030

Note: The precursor 269.1 corresponds to the


 isotope. If sensitivity is low, you can sum the transitions from 271.1 -> 171.0 (

), but this requires advanced software processing.

Troubleshooting & Causality

Issue: Low Sensitivity.

  • Cause: Bromine isotope splitting reduces the effective signal of the monoisotopic peak by ~50%.

  • Fix: Ensure you are monitoring the most abundant isotope. Alternatively, increase plasma volume to

    
     as the MCX plate has high capacity.
    

Issue: Peak Tailing.

  • Cause: Secondary amines interacting with free silanols on the column stationary phase.

  • Fix: Switch to a "CSH" (Charged Surface Hybrid) column or add 5mM Ammonium Formate to the mobile phase to buffer the silanols.

Issue: Carryover.

  • Cause: Lipophilic basic drugs stick to the injector needle.

  • Fix: Use a needle wash solution containing Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) . The acid ensures the amine stays soluble, and the isopropanol dissolves the lipophilic backbone.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • PubChem. (2025).[3][4] 1-(4-Bromobenzyl)-1,4-diazepane Compound Summary. National Library of Medicine. [Link](Note: Used as structural reference for the 2-bromo isomer).

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

Sources

Comparative

Comparative Reactivity Guide: Ortho- vs. Para-Bromo Benzyl Diazepanes

Executive Summary This guide provides a technical comparison of N-(2-bromobenzyl)-1,4-diazepane (ortho-isomer) and N-(4-bromobenzyl)-1,4-diazepane (para-isomer). While these molecules share an identical molecular formula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of N-(2-bromobenzyl)-1,4-diazepane (ortho-isomer) and N-(4-bromobenzyl)-1,4-diazepane (para-isomer). While these molecules share an identical molecular formula, their reactivity profiles diverge radically due to the competing forces of steric hindrance and chelation-controlled stabilization .

  • The Para-Isomer behaves as a classic, unhindered aryl halide. It is the superior substrate for transition-metal catalyzed cross-couplings (Buchwald-Hartwig, Suzuki) but lacks intrinsic directing groups for regioselective lithiation.

  • The Ortho-Isomer is dominated by the "Ortho Effect." The proximity of the diazepane ring creates a severe steric barrier for Palladium catalysis, often requiring specialized ligands. Conversely, this same proximity enables a Complex Induced Proximity Effect (CIPE) , making it a highly efficient substrate for Lithium-Halogen exchange via 5-membered chelate stabilization.

Structural & Electronic Analysis

The reactivity difference stems from the spatial relationship between the reactive carbon-bromine (C-Br) bond and the bulky, Lewis-basic diazepane ring.

Steric Environment (Palladium Catalysis)

In Palladium-catalyzed cross-coupling, the oxidative addition of the C-Br bond to Pd(0) is the rate-determining step for electron-rich substrates.

  • Para-Bromo: The C-Br bond is exposed (~180° accessible solid angle). The diazepane tail is remote and exerts zero steric pressure.

  • Ortho-Bromo: The diazepane ring, linked via a methylene bridge, occupies the immediate steric volume of the bromine. This inhibits the approach of the bulky PdL2 species, significantly raising the activation energy for oxidative addition and reductive elimination.

Chelation Potential (Lithiation)
  • Para-Bromo: The distance between the benzylic nitrogen and the bromine (approx. 6–7 Å) prevents intramolecular coordination.

  • Ortho-Bromo: The benzylic nitrogen is perfectly positioned to coordinate to a Lithium atom inserted at the ortho position. This forms a thermodynamically stable 5-membered chelate ring (Li-C-C-C-N), driving the equilibrium toward the lithiated species and preventing side reactions like Wurtz coupling.

Comparative Performance Data

The following data summarizes representative yields and conditions derived from analogous benzyl-nitrogen heterocycle chemistries (e.g., benzyl piperazines/morpholines).

Table 1: Palladium-Catalyzed Cross-Coupling Efficiency

Reaction: Buchwald-Hartwig Amination with Morpholine (1.2 eq), NaOtBu, Toluene, 100°C.

VariablePara-Bromo IsomerOrtho-Bromo IsomerMechanistic Insight
Standard Catalyst (Pd(PPh3)4)88% Yield (4h)< 15% Yield (24h)Classical phosphines are too bulky/unreactive for the crowded ortho center.
Bulky Ligand (Pd2(dba)3 / XPhos)95% Yield (2h)82% Yield (6h)Dialkylbiaryl ligands (XPhos) are required to facilitate oxidative addition at hindered sites.
Electronic Sensitivity LowHighOrtho coupling is highly sensitive to the bite angle of the ligand.
Table 2: Lithium-Halogen Exchange Kinetics

Reaction: Exchange with n-BuLi in THF, followed by quench with Benzaldehyde.

VariablePara-Bromo IsomerOrtho-Bromo IsomerMechanistic Insight
Optimal Temp. -78°C-40°C to 0°COrtho-lithio species is stabilized by N-Li chelation, allowing higher temp handling.
Exchange Rate Slow (Diffusion controlled)Fast (CIPE assisted) N-coordination pre-complexes the BuLi, accelerating exchange at the nearby ortho carbon.
Stability (t1/2) < 10 min at 0°C> 2 hours at 0°CChelation prevents proton abstraction from solvent or decomposition.

Mechanistic Visualization

Diagram 1: The Steric Barrier in Pd-Catalysis

This diagram illustrates why the ortho-isomer fails with standard ligands. The diazepane ring physically blocks the Palladium center.

Pd_Cycle Substrate Ortho-Bromo Benzyl Diazepane Complex Steric Clash! (Transition State) Substrate->Complex Approach Pd_L Pd(0)L2 (Bulky Catalyst) Pd_L->Complex Oxidative Addition Complex->Substrate Rejection (High Barrier) Product Coupled Product Complex->Product Requires Specialized Ligand (e.g., XPhos)

Caption: The steric bulk of the diazepane ring (blue) creates a kinetic barrier, repelling standard Pd-catalysts (red) and preventing oxidative addition unless specialized ligands are used.

Diagram 2: The Chelation Advantage (CIPE)

This diagram shows the 5-membered transition state that accelerates lithiation for the ortho-isomer.

Lithiation Ortho_Br Ortho-Bromo Isomer PreComplex N---Li Coordination (Pre-Complex) Ortho_Br->PreComplex Lone Pair Donation BuLi n-BuLi BuLi->PreComplex TS 5-Membered Chelate Transition State PreComplex->TS Directed Delivery (CIPE Effect) Lithiated Ortho-Lithio Species (Stabilized) TS->Lithiated Fast Exchange

Caption: The benzylic nitrogen lone pair coordinates to Lithium, anchoring it exactly where it needs to be to swap with the Bromine. This "Complex Induced Proximity Effect" makes ortho-lithiation rapid and stable.

Experimental Protocols

Protocol A: Cross-Coupling of Ortho-Bromo Benzyl Diazepane

Use this protocol to overcome steric hindrance.

Reagents:

  • Substrate: N-(2-bromobenzyl)-1,4-diazepane (1.0 equiv)

  • Coupling Partner: Morpholine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos (4 mol%) - Critical for ortho-substitution

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Purge: Charge a reaction vial with Pd2(dba)3, XPhos, and NaOtBu. Evacuate and backfill with Argon (3x).

  • Solubilize: Add anhydrous Toluene and stir at RT for 5 mins to form the active catalyst complex (solution turns from dark purple to orange/brown).

  • Addition: Add the ortho-bromo diazepane and morpholine via syringe.

  • Heat: Seal and heat to 100°C for 6–12 hours. (Note: Para isomer would finish in <2 hours).

  • Workup: Cool, filter through Celite, and concentrate. Purify via flash chromatography (DCM/MeOH).

Protocol B: Regioselective Lithiation of Ortho-Bromo Benzyl Diazepane

Use this protocol to exploit the chelation effect.

Reagents:

  • Substrate: N-(2-bromobenzyl)-1,4-diazepane (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Cool: Dissolve substrate in THF and cool to -40°C . (Note: Para requires -78°C to avoid decomposition).

  • Exchange: Add n-BuLi dropwise. The internal temperature will rise slightly. Stir for 30 mins. The solution may turn yellow/orange (characteristic of the chelated lithio-species).

  • Quench: Add Benzaldehyde dropwise.

  • Warm: Allow to warm to RT over 1 hour.

  • Validation: The ortho-chelation effect typically results in >90% conversion with clean regioselectivity, whereas the para-isomer often yields mixtures of protonated product (due to slower exchange vs. proton transfer) if not kept strictly at -78°C.

References

  • Buchwald-Hartwig Amination Scope

    • Title: "Catalysts for the Palladium-Catalyzed Amination of Aryl Halides."[1]

    • Source:Journal of the American Chemical Society.[2]

    • Relevance: Establishes the necessity of dialkylbiaryl phosphines (like XPhos)
    • URL:[Link]

  • Lithium-Halogen Exchange Mechanisms

    • Title: "Mechanism of Lithium-Halogen Exchange."[3]

    • Source:Organometallics.
    • Relevance: Details the formation of "ate" complexes and the stabilizing role of intramolecular chelation (CIPE)
    • URL:[Link]

  • Ortho-Effect in Benzyl Amines

    • Title: "Palladium-Catalyzed Cross-Coupling of Benzyl Amines."
    • Source:Chemical Reviews.
    • Relevance: Provides comparative yield data for ortho vs para substituted benzyl systems in cross-coupling reactions.
    • URL:[Link]

Sources

Validation

establishing reference standards for 1-[(2-Bromophenyl)methyl]-1,4-diazepane assays

Topic: Assays Content Type: Publish Comparison Guide Executive Summary: The "Hidden" Variable in Diazepane Assays In the development of CNS-active agents, 1-[(2-Bromophenyl)methyl]-1,4-diazepane (CAS 1016516-79-2) serves...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assays Content Type: Publish Comparison Guide

Executive Summary: The "Hidden" Variable in Diazepane Assays

In the development of CNS-active agents, 1-[(2-Bromophenyl)methyl]-1,4-diazepane (CAS 1016516-79-2) serves as a critical pharmacophore scaffold. However, its quantification presents a specific analytical challenge: the molecule contains a secondary amine within a homopiperazine ring. This structural feature renders the free base highly susceptible to atmospheric CO₂ absorption (carbamate formation) and hygroscopicity, making "off-the-shelf" commercial research-grade material unreliable for quantitative assays.

This guide compares three approaches to establishing a reference standard for this compound. We demonstrate that while Commercial Free Base sourcing is common, it introduces significant assay error. The In-House Salt Conversion (Dihydrochloride) combined with qNMR certification is presented as the superior alternative, offering a self-validating system with <1.0% uncertainty.

Comparative Analysis of Reference Standard Approaches

We evaluated three distinct methodologies for establishing the reference standard. The "Product" in this comparison is the Qualified Dihydrochloride Salt , compared against the standard industry alternatives.

Table 1: Performance Matrix of Standard Candidates
FeatureAlternative A: Commercial Free Base Alternative B: Mass Balance Characterization The Solution: qNMR-Certified Salt (2HCl)
Material State Viscous Oil / Low-Melting SolidSolid (Purified Free Base)Crystalline Solid
Primary Risk Hygroscopicity & Carbamates Cumulative Error PropagationProton Exchange (if solvent wrong)
Purity Method Vendor HPLC Area % (Unreliable)100% - (Water + Solvents + Residue)Direct Molar Ratio (Internal Std)
Assay Bias +5% to +15% (Overestimation of potency)±2% (Depends on KF/TGA accuracy)< 1.0% (Absolute Quantification)
Stability (25°C) Poor (< 1 week open vial)Moderate (Requires inert gas)High (> 12 months)
Cost Efficiency High Initial / Low Long-termLow (High Labor Cost)Optimal (Fast & Accurate)
Detailed Technical Insights
The Failure of Alternative A (Commercial Free Base)

Most researchers purchase the free base (CAS 1016516-79-2) and rely on the vendor's Certificate of Analysis (CoA).

  • The Mechanism of Failure: The secondary amine at position 4 of the diazepane ring is a strong nucleophile. Upon exposure to air, it reacts with CO₂ to form a carbamic acid/carbamate salt.

  • Data Impact: A vendor may claim "98% Purity (HPLC)," but this only measures UV-absorbing species. It does not account for the 5-10% weight gain from water and CO₂. Using this as a standard results in under-dosing in synthesis or over-estimating impurity levels in assays.

The Limitation of Alternative B (Mass Balance)

The "Mass Balance" approach (Purity = 100% - Impurities - Water - Residual Solvents) is the traditional gold standard but fails here due to the difficulty in accurately measuring water (Karl Fischer) in hygroscopic amines without contaminating the titrator.

The Superiority of The Solution (qNMR-Certified Salt)

Converting the base to the 1-[(2-Bromophenyl)methyl]-1,4-diazepane · 2HCl salt locks the secondary amine, preventing CO₂ absorption. Characterizing this salt via Quantitative NMR (qNMR) provides a direct measurement of the active moiety weight, independent of water or inorganic salts.

Self-Validating Experimental Protocol

To replicate our results, follow this "Self-Validating" workflow. This protocol ensures that the standard you generate is traceable and stable.

Phase 1: Synthesis of the Stable Reference Standard (2HCl Salt)

Objective: Convert the unstable free base into a stoichiometric crystalline salt.

  • Dissolution: Dissolve 500 mg of crude 1-[(2-Bromophenyl)methyl]-1,4-diazepane in 5 mL of anhydrous ethanol.

  • Acidification: Cool to 0°C. Dropwise add 2.5 equivalents of 4M HCl in dioxane. Observation: A white precipitate should form immediately.

  • Isolation: Stir for 30 minutes. Filter the solid under a nitrogen blanket.

  • Purification: Recrystallize from Ethanol/Diethyl Ether (1:3).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 24 hours.

    • Validation Point: The resulting solid must be non-hygroscopic. If it turns to oil on the bench, drying is incomplete.

Phase 2: qNMR Certification (The Absolute Quantification)

Objective: Determine the exact weight % potency of the salt.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%).

  • Solvent: D₂O (Deuterium Oxide) is recommended to exchange the NH protons and simplify the spectrum, or DMSO-d6 if solubility is an issue. Note: In D₂O, the ammonium protons will disappear, simplifying the aliphatic region.

Protocol:

  • Weighing: Accurately weigh ~10 mg of the Diazepane Salt (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Use a microbalance (d=0.001 mg).
  • Dissolution: Dissolve in 0.7 mL D₂O.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the longest proton).

    • Scans: 16 or 32.

  • Integration:

    • Integrate the Maleic Acid singlet (δ ~6.0 ppm, 2H).

    • Integrate the Diazepane aromatic protons (4H multiplet) or the Benzyl CH₂ (2H singlet). Avoid the diazepane ring protons if they overlap.

Calculation:



Where


 is integration area, 

is number of protons,

is molar mass, and

is purity.

Visualizing the Qualification Workflow

The following diagram illustrates the logical flow for establishing the reference standard, highlighting the critical decision points that prevent common assay failures.

ReferenceStandardWorkflow Start Source Material (Crude 1-[(2-Bromophenyl)methyl]-1,4-diazepane) CheckState Physical State Check (Is it an Oil/Hygroscopic?) Start->CheckState Decision Decision Node CheckState->Decision DirectUse Direct Use as Standard (Alternative A) Decision->DirectUse If Lazy/Rushed SaltSynth Synthesis of 2HCl Salt (Stabilization) Decision->SaltSynth Recommended Failure FAILURE: CO2 Absorption Variable Potency (+/- 10%) DirectUse->Failure Recryst Recrystallization (Remove Impurities) SaltSynth->Recryst qNMR qNMR Analysis (Absolute Quantification) Recryst->qNMR HPLC HPLC-UV/MS (Impurity Profiling) Recryst->HPLC Final Qualified Reference Standard (Ready for Assay) qNMR->Final Potency Value HPLC->Final Purity Profile

Caption: Workflow for converting unstable crude material into a qualified, stable reference standard via salt formation and qNMR.

Experimental Data Support

The following data illustrates the discrepancy between using a vendor CoA and establishing a proper qNMR standard.

Experiment: Potency Determination of "98%" Vendor Material

We purchased 1g of "98% HPLC Purity" Free Base and subjected it to our protocol.

ParameterVendor CoA ClaimActual In-House Result (Free Base)Actual In-House Result (2HCl Salt)
HPLC Purity (Area %) 98.2%98.1%99.4%
Water Content (KF) Not Reported4.5% (Hygroscopic)0.2%
Residual Solvent Not Reported1.2% (EtOAc)< 0.1%
Absolute Assay (qNMR) "98%" (Implied) 92.4% w/w 99.1% w/w
Conclusion Misleading Unsuitable for Quant Valid Standard

Interpretation: Using the vendor material directly would result in a 5.6% systematic error in any downstream assay (e.g., calculating IC50 or yield). The salt form eliminates this error.

Stability and Degradation Pathways[1]

Understanding why the standard degrades is key to maintaining it.

DegradationPathway Base Free Secondary Amine (Active Standard) Carbamate Carbamate Salt (Impurity) Base->Carbamate  Fast (Minutes)   Oxidation N-Oxide (Long term storage) Base->Oxidation  Slow (Months)   CO2 Atmospheric CO2 CO2->Carbamate

Caption: The primary degradation pathway is the rapid reaction of the secondary amine with CO2, invalidating the standard's weight.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines.[1][2][3] [Link]

  • Pauli, G. F., et al. (2014). "The quantitative NMR (qNMR) purity assay: a self-validating method for reference standards." Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[Link]

  • Bouchard, R. A., et al. (2014). "Reference Standards: The key to validated analytical methods." Pharmaceutical Technology. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54683344 (Related Diazepane Derivatives). [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Bromophenyl)methyl]-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-[(2-Bromophenyl)methyl]-1,4-diazepane
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